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Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Methodologies of 5-(Butan-2-yl)-1,3-oxazolidin-2-one: A Technical Whitepaper

Executive Summary As a privileged scaffold in medicinal chemistry, the 1,3-oxazolidin-2-one ring is foundational to both chiral auxiliaries (typically 4-substituted) and potent antibacterial pharmacophores (typically 5-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the 1,3-oxazolidin-2-one ring is foundational to both chiral auxiliaries (typically 4-substituted) and potent antibacterial pharmacophores (typically 5-substituted). 5-(Butan-2-yl)-1,3-oxazolidin-2-one represents a highly versatile aliphatic derivative within this class. The presence of the sec-butyl (butan-2-yl) group at the C5 position imparts unique lipophilic properties and stereochemical complexity, making it an ideal building block for advanced drug development and polymer synthesis.

This whitepaper provides an in-depth technical analysis of its structural properties, the causality behind its regioselective synthesis, and self-validating experimental protocols designed for high atom economy and reproducibility.

Structural Profiling & Physicochemical Data

Unlike standard Evans auxiliaries which are substituted at the C4 position, 5-(butan-2-yl)-1,3-oxazolidin-2-one features its primary steric bulk adjacent to the ring oxygen. This structural motif introduces two distinct chiral centers: one at the C5 position of the oxazolidinone ring and another at the C2' position of the sec-butyl chain. Consequently, the molecule exists as four distinct stereoisomers (diastereomeric pairs), requiring rigorous analytical controls during synthesis.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for the molecule, essential for downstream pharmacokinetic (PK) modeling and synthetic planning.

ParameterValueAnalytical Rationale
IUPAC Nomenclature 5-(butan-2-yl)-1,3-oxazolidin-2-oneStandardized structural identification
Molecular Formula C₇H₁₃NO₂Confirmed via High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 143.18 g/mol Base peak in ESI+ MS
Stereocenters 2 (C5 ring, C2' sec-butyl)Yields 4 distinct stereoisomers (5R,2'R; 5R,2'S; 5S,2'R; 5S,2'S)
H-Bond Donors 1 (N-H)Critical for target binding (e.g., ribosomal RNA interactions)
H-Bond Acceptors 2 (C=O, Ring O)Facilitates aqueous solubility and dipole interactions
Predicted LogP ~1.1Optimal lipophilicity for passive cell membrane diffusion

Mechanistic Pathways for Regioselective Synthesis

The primary synthetic challenge in constructing 5-substituted oxazolidinones is achieving strict regioselectivity to prevent the formation of the 4-substituted isomer. Recent advances in green chemistry have demonstrated that 5-substituted 2-oxazolidinones can be exclusively synthesized via1[1]. Alternatively, the cycloaddition of CO₂ to aziridines using PEG-supported quaternary ammonium catalysts provides a highly efficient, solvent-free route[2].

Synthetic_Pathways A 3-Methyl-1-pentene + Chloro-carbamate Target 5-(Butan-2-yl)-1,3-oxazolidin-2-one A->Target Cu-Catalyzed Amino-Oxygenation B 2-(Butan-2-yl)aziridine + CO2 B->Target PEG-Ammonium Cycloaddition C 1,2-Epoxy-3-methylpentane + Isocyanate C->Target Lewis Acid Ring-Opening

Fig 1. Regioselective synthetic pathways for 5-(butan-2-yl)-1,3-oxazolidin-2-one.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but incorporate in-process controls (IPCs) to ensure the system is self-validating. Below are two field-proven methodologies for synthesizing the target molecule.

Protocol A: Solvent-Free CO₂ Cycloaddition to Aziridines

Objective: Atom-economical synthesis via CO₂ fixation, leveraging steric hindrance to dictate regioselectivity[2]. Materials: 2-(butan-2-yl)aziridine (10.0 mmol), CO₂ gas (99.99% purity), PEG₆₀₀₀(NBu₃Br)₂ catalyst (0.25 mol%).

  • Reactor Preparation: Charge a high-pressure stainless-steel autoclave with the aziridine substrate and the PEG-supported catalyst. Causality: The absence of exogenous solvent forces a high local concentration of reactants, accelerating the kinetics.

  • Atmospheric Purging: Purge the reactor with CO₂ three times. Self-Validating Control: Ensure the moisture content is <50 ppm via Karl Fischer titration prior to sealing, as trace water causes competitive aziridine hydrolysis.

  • Pressurization & Catalysis: Pressurize to 3.0 MPa with CO₂ and heat to 80°C under continuous stirring for 12 hours. Self-Validating Control: Monitor the pressure gauge; a stabilization of pressure drop indicates the cessation of CO₂ consumption.

  • Catalyst Recovery: Cool to room temperature, vent excess CO₂, and add ethyl acetate. Centrifuge at 4000 rpm for 10 minutes. The PEG catalyst precipitates and is recovered for subsequent cycles.

  • Analytical Validation: Concentrate the supernatant and analyze the crude via ¹H-NMR. The C5 methine proton of the 5-substituted isomer appears as a distinct downfield multiplet (~4.5–4.8 ppm). Integration against the C4 protons confirms regioselectivity.

Protocol B: Copper-Catalyzed Radical Amino-Oxygenation

Objective: Direct synthesis from unactivated alkene feedstocks, bypassing pre-functionalized epoxides[1]. Materials: 3-methyl-1-pentene (1.0 equiv), tert-butyl chloro-carbamate (1.5 equiv), CuCl catalyst (10 mol%), Ethyl Acetate.

  • Initiation: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the alkene, carbamate, and CuCl in ethyl acetate.

  • Radical Generation: Stir at room temperature. Causality: The earth-abundant copper catalyst facilitates the one-step formation of C–N and C–O bonds via a radical intermediate, avoiding the need for complex exogenous ligands or bases.

  • Reaction Monitoring: Track the disappearance of the alkene via GC-MS. The reaction is deemed complete when the starting material peak area is <1%.

  • Isolation: Quench the reaction with saturated aqueous NH₄Cl to complex the copper ions. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Mechanistic Insights: The Logic of Regioselectivity

Why does the CO₂ cycloaddition heavily favor the 5-substituted isomer? The causality lies in the stability of the ring-opening intermediate. When the PEG-supported quaternary ammonium catalyst attacks the aziridine-CO₂ complex, it selectively targets the less sterically hindered carbon (C3 of the aziridine, corresponding to C4 of the final oxazolidinone). This selective C–N bond cleavage generates a highly stable intermediate that undergoes intramolecular cyclization to yield the 5-substituted product[2].

Regioselectivity A Aziridine-CO2 Complex B Nucleophilic Attack Catalyst targets less hindered C A->B C Intermediate A (Favored) C-N Bond Cleavage at C3 B->C Sterically unhindered D Intermediate B (Disfavored) C-N Bond Cleavage at C2 B->D Sterically hindered E 5-Substituted Isomer (Major) C->E Intramolecular cyclization F 4-Substituted Isomer (Minor) D->F Intramolecular cyclization

Fig 2. Mechanism of regioselectivity in CO2-aziridine cycloaddition favoring 5-substitution.

Applications in Drug Development & Polymer Chemistry

Pharmaceutical Pharmacophores: The 5-substituted oxazolidinone framework is the defining structural feature of a critical class of synthetic antibiotics (e.g., Linezolid). These compounds operate by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis. The incorporation of a sec-butyl group at the C5 position, as seen in 5-(butan-2-yl)-1,3-oxazolidin-2-one, provides a unique vector for modulating the lipophilicity of the pharmacophore, potentially enhancing activity against multi-drug resistant Gram-positive strains[3].

Advanced Polyoxazolidinones: Beyond small molecules, the precise regiocontrol of 5-substituted oxazolidinones is highly sought after in polymer chemistry. The regioselectivity towards the 5-substituted isomer within repeating polymer units directly correlates with advantageous physical and mechanical properties. Specifically, polyoxazolidinones enriched with the 5-substituted isomer exhibit significantly lower viscosities and lower glass transition temperatures (Tg) compared to their 4-substituted counterparts, making them superior candidates for high-performance resins and coatings[4].

References

  • Source: Green Chemistry (RSC Publishing)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Organocatalytic Transformation of Carbon Dioxide Source: IntechOpen URL
  • Title: Method for the production of polyoxazolidinone polymer compounds (WO2015173101A1)

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Exploratory

NMR Spectral Data and Characterization of 5-(Butan-2-yl)-1,3-oxazolidin-2-one: A Comprehensive Technical Guide

Executive Summary The structural characterization of substituted 1,3-oxazolidin-2-ones is a critical analytical checkpoint in modern synthetic chemistry and drug development. These heterocycles serve as potent chiral aux...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of substituted 1,3-oxazolidin-2-ones is a critical analytical checkpoint in modern synthetic chemistry and drug development. These heterocycles serve as potent chiral auxiliaries, core pharmacophores in antibacterial agents (e.g., linezolid), and versatile synthetic intermediates. This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectral characterization of 5-(Butan-2-yl)-1,3-oxazolidin-2-one . By deconstructing the mechanistic causality behind the observed chemical shifts, coupling constants, and stereochemical nuances, this guide establishes a robust protocol for researchers to unambiguously verify the integrity of this specific molecular architecture.

Structural and Stereochemical Framework

To accurately interpret the NMR spectra of 5-(Butan-2-yl)-1,3-oxazolidin-2-one, one must first map its structural topology. The molecule consists of a five-membered carbamate ring (1,3-oxazolidin-2-one) substituted at the C5 position with a sec-butyl group (butan-2-yl).

Nomenclature & Numbering System:

  • Ring System: Oxygen is O1, the carbonyl carbon is C2, nitrogen is N3, the methylene carbon is C4, and the methine carbon is C5.

  • Substituent (sec-butyl): Attached at C5. We designate the substituent carbons as S-C1 (methyl), S-C2 (methine, attached to C5), S-C3 (methylene), and S-C4 (terminal methyl).

Stereochemical Complexity: The molecule possesses two distinct stereocenters: the C5 carbon of the oxazolidinone ring and the S-C2 carbon of the sec-butyl group. Consequently, the compound exists as a mixture of diastereomers (e.g., (5R,2′S) and (5R,2′R) ) unless synthesized from an enantiopure precursor. These diastereomers will exhibit slight chemical shift non-equivalence (anisochrony) in high-resolution NMR, particularly affecting the C4 ring protons and the S-C1 methyl group.

Synthetic Workflow and Regioselectivity

The synthesis of 5-substituted oxazolidin-2-ones typically begins with the regioselective ring-opening of an epoxide (e.g., 1,2-epoxy-3-methylpentane) by an amine or azide equivalent, yielding a 1-amino-2-alcohol intermediate[1]. Subsequent cyclization with a phosgene equivalent or dialkyl carbonate is highly regioselective. The primary amine rapidly forms a carbamate intermediate, followed by an intramolecular nucleophilic attack by the secondary hydroxyl group, exclusively forming the 5-substituted 1,3-oxazolidin-2-one[2].

Workflow A 1,2-Epoxy-3-methylpentane (Starting Material) B Aminolysis (NH3 or Azide/Reduction) A->B Ring Opening C 1-Amino-3-methylpentan-2-ol (Intermediate) B->C Isolate D Regioselective Cyclization (Carbonate/Phosgene) C->D Heat/Base E 5-(Butan-2-yl)-1,3-oxazolidin-2-one (Crude Product) D->E Purify F NMR Sample Preparation (CDCl3, TMS Internal Std) E->F Dissolve G 1D/2D NMR Acquisition & Stereochemical Assignment F->G Analyze

Synthetic and analytical workflow for 5-(Butan-2-yl)-1,3-oxazolidin-2-one.

In-Depth NMR Spectral Characterization

1 H NMR: Mechanistic Causality and Assignments

The 1 H NMR spectrum of 5-(Butan-2-yl)-1,3-oxazolidin-2-one is defined by specific electronic deshielding effects and complex spin-spin coupling systems.

  • The Diastereotopic C4 Protons: The most diagnostic feature of the ring is the C4 methylene group. Because the adjacent C5 position is a stereocenter, the two protons on C4 ( Ha​ and Hb​ ) reside in permanently distinct magnetic environments (one is cis to the sec-butyl group, the other is trans). This breaks their magnetic equivalence, resulting in a complex ABX spin system when coupled to the C5 methine proton. They resolve into two distinct doublets of doublets (dd) at approximately 3.30 ppm and 3.65 ppm, governed by a large geminal coupling constant ( 2J≈8.5 Hz)[3].

  • The C5 Methine Proton: Highly deshielded by the adjacent electronegative ring oxygen, this proton appears downfield at ~4.50 ppm as a complex multiplet, coupling to both the C4 protons and the S-C2 methine of the sec-butyl group[4].

  • The N3-H Proton: Appears as a broad singlet around 5.80–6.20 ppm due to quadrupolar relaxation of the 14 N nucleus and hydrogen bonding dynamics[3].

13 C NMR: Electronic Environment

The 13 C NMR spectrum provides a direct readout of the carbamate oxidation state and the ring framework.

  • C2 Carbonyl: The resonance at ~159.0 ppm is the hallmark of the oxazolidin-2-one carbamate carbonyl, shielded relative to standard ketones due to the electron-donating resonance from the adjacent nitrogen and oxygen atoms[3].

  • C5 vs. C4: The C5 carbon is heavily deshielded (~79.0 ppm) by the direct attachment to the ring oxygen, whereas the C4 carbon, attached to the less electronegative nitrogen, resonates upfield at ~44.0 ppm[4].

2D NMR Validation (COSY, HSQC, HMBC)

To ensure the protocol is self-validating, 2D NMR experiments must be employed to eliminate assignment ambiguity:

  • COSY (Correlation Spectroscopy): Crucial for untangling the overlapping aliphatic signals of the sec-butyl group. It unambiguously links the S-C1 methyl doublet (~0.95 ppm) to the S-C2 methine (~1.65 ppm), separating it from the S-C3 methylene spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Validates the diastereotopic nature of the C4 protons by showing that both the 3.30 ppm and 3.65 ppm 1 H signals correlate to the exact same 13 C resonance at ~44.0 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): Confirms the regiochemistry of the substitution. The S-C2 methine proton will show a strong 3-bond correlation ( 3JCH​ ) to the ring C4 carbon, proving the substituent is at C5.

Self-Validating Experimental Protocol for NMR Acquisition

To guarantee reproducibility and trustworthiness, the following methodology must be strictly adhered to:

Step 1: Solvent Selection & Sample Preparation Dissolve 15–20 mg of highly purified 5-(Butan-2-yl)-1,3-oxazolidin-2-one in 0.6 mL of deuterated chloroform (CDCl 3​ ). Causality: CDCl 3​ is chosen deliberately because it lacks exchangeable protons, preserving the visibility of the N3-H broad singlet. Furthermore, its non-polar nature minimizes solvent-solute hydrogen bonding, allowing the intrinsic intramolecular electronic environment to dictate chemical shifts[4].

Step 2: Instrument Calibration Ensure the NMR spectrometer (400 MHz or 500 MHz) is locked, shimmed, and tuned. Reference the spectrum internally to Tetramethylsilane (TMS) at 0.00 ppm or the residual CHCl 3​ solvent peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

Step 3: Acquisition Parameters

  • 1 H NMR: 16–32 scans, 30∘ pulse angle, relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of all spins, allowing for accurate integration.

  • 13 C NMR: 512–1024 scans, 30∘ pulse angle, D1 of 2.0 seconds, with broadband proton decoupling.

Step 4: D 2​ O Exchange Validation (Internal Control) To unequivocally assign the N3-H proton, a D 2​ O shake experiment is integrated into the protocol. Add 10 μL of D 2​ O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The exchangeable amide proton is replaced by deuterium, causing the complete disappearance of the broad singlet at ~5.80 ppm. This acts as a self-validating control, ensuring the peak is not misassigned to an impurity.

Step 5: Integration Check The sum of the integrations must mathematically validate the molecular formula (C 7​ H 13​ NO 2​ ). Excluding the exchangeable N-H proton, the aliphatic region must integrate to exactly 12 protons.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts based on the structural parameters of 5-alkyl substituted oxazolidin-2-ones[3][4].

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )

Proton PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment Rationale
N3-H 5.80 – 6.20br s1H-Exchangeable amide proton; disappears upon D 2​ O shake.
Ring C5-H 4.40 – 4.60m1H-Highly deshielded by adjacent O1; couples to C4 and S-C2.
Ring C4-H a​ 3.60 – 3.75dd1H 8.5, 8.5Diastereotopic proton; geminal and vicinal coupling.
Ring C4-H b​ 3.25 – 3.40dd1H 8.5, 7.0Diastereotopic proton; geminal and vicinal coupling.
Subst. S-C2 (CH) 1.55 – 1.75m1H-Methine branching point of the sec-butyl group.
Subst. S-C3 (CH 2​ ) 1.15 – 1.50m2H-Methylene protons of the sec-butyl group.
Subst. S-C1 (CH 3​ ) 0.90 – 1.00d3H 6.8Methyl group branching off S-C2; split by adjacent methine.
Subst. S-C4 (CH 3​ ) 0.85 – 0.95t3H 7.4Terminal methyl group of the sec-butyl chain.

Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )

Carbon PositionChemical Shift (ppm)TypeAssignment Rationale
Ring C2 (C=O) 159.0 – 160.5QuaternaryCharacteristic highly deshielded carbamate carbonyl.
Ring C5 78.0 – 81.0CHDeshielded by direct bond to the ring oxygen.
Ring C4 43.0 – 45.0CH 2​ Adjacent to the ring nitrogen; validated via HSQC.
Subst. S-C2 38.0 – 40.0CHBranching methine carbon of the sec-butyl group.
Subst. S-C3 24.0 – 26.0CH 2​ Methylene carbon of the sec-butyl group.
Subst. S-C1 14.0 – 15.5CH 3​ Methyl carbon branching off S-C2.
Subst. S-C4 11.0 – 12.5CH 3​ Terminal methyl carbon.

Conclusion

The rigorous characterization of 5-(Butan-2-yl)-1,3-oxazolidin-2-one requires a deep understanding of its stereochemical environment and electronic framework. By leveraging the diastereotopic nature of the C4 protons, the characteristic carbamate shifts in 13 C NMR, and employing self-validating experimental controls like the D 2​ O exchange, researchers can achieve absolute certainty in their structural assignments. This methodology not only confirms the identity of the molecule but also validates the regioselectivity of the upstream synthetic workflow.

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Foundational

A Technical Guide to the Crystallographic Analysis of 5-(Butan-2-yl)-1,3-oxazolidin-2-one: A Methodological Approach

Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary: The 1,3-oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry and asymmetric synthesis. Its derivatives form...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 1,3-oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry and asymmetric synthesis. Its derivatives form the basis of important antibiotics like Linezolid and serve as powerful chiral auxiliaries.[1][2][3] The precise three-dimensional structure, obtainable only through techniques like single-crystal X-ray diffraction (SC-XRD), is paramount for understanding stereochemistry, molecular interactions, and structure-activity relationships (SAR).[4][5]

This guide addresses the topic of crystallographic data for 5-(Butan-2-yl)-1,3-oxazolidin-2-one. A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this specific compound.[6][7] Therefore, this document pivots from a data report to a comprehensive, in-depth methodological guide. It is designed to equip researchers with the foundational knowledge and actionable protocols required to successfully synthesize, crystallize, and structurally characterize this molecule or its analogues, thereby generating the very data they seek.

Part 1: Synthesis and Crystallization – The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of a pure compound and the subsequent growth of high-quality single crystals. This phase is often more art than science, requiring patience and empirical optimization.

Proposed Synthetic Pathway

The synthesis of 5-substituted 1,3-oxazolidin-2-ones is well-documented. A common and effective strategy involves the cyclization of a carbamate derived from a corresponding amino alcohol.[8][9] For the target molecule, 5-(Butan-2-yl)-1,3-oxazolidin-2-one, a plausible route begins with the commercially available (or readily synthesized) 1-amino-3-methylpentan-2-ol.

Protocol 1: Synthesis of 5-(Butan-2-yl)-1,3-oxazolidin-2-one

  • Carbamate Formation:

    • Dissolve 1-amino-3-methylpentan-2-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a chloroformate reagent, such as benzyl chloroformate (Cbz-Cl) or ethyl chloroformate (1.1 eq), along with a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to scavenge the resulting HCl.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Work up the reaction by washing with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Intramolecular Cyclization:

    • Dissolve the crude carbamate intermediate in a polar aprotic solvent like THF or DMF.

    • Add a strong base, such as sodium hydride (NaH) (1.2 eq), portion-wise at 0 °C. Caution: NaH is highly reactive and generates flammable hydrogen gas.

    • Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) to drive the intramolecular S_N2 reaction, closing the ring to form the oxazolidinone.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

    • Purify the final product, 5-(Butan-2-yl)-1,3-oxazolidin-2-one, by flash column chromatography on silica gel.

The Art of Crystallization

Obtaining diffraction-quality single crystals is the most crucial and often challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in a highly ordered crystalline lattice.[10][11]

Core Principle: A compound's solubility typically increases with temperature. By dissolving the compound in a minimal amount of hot solvent and then allowing it to cool slowly, the solution becomes supersaturated, and crystals may form.[11]

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap (e.g., Parafilm with needle holes). The slow evaporation of the solvent gradually increases the concentration, leading to crystallization.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12]

  • Thermal Gradient (Slow Cooling): Dissolve the compound in a minimal amount of boiling solvent.[13] Allow the sealed container to cool to room temperature very slowly (e.g., by placing it in a Dewar of hot water). Subsequently, transfer to a refrigerator and then a freezer to maximize yield.

G start Pure, Dry Compound solubility Assess Solubility in Various Solvents (e.g., Hexane, EtOAc, DCM, MeOH, H2O) start->solubility high_sol High Solubility? solubility->high_sol low_sol Low Solubility? solubility->low_sol method_diff Method: Vapor Diffusion (Good Solvent / Anti-Solvent Pair) solubility->method_diff Good pair found method_evap Method: Slow Evaporation high_sol->method_evap method_cool Method: Slow Cooling from Hot Saturated Solution low_sol->method_cool no_crystals No Crystals / Oil Out? Modify Conditions: - Change solvent system - Scratch vial - Seed with microcrystal method_evap->no_crystals crystals Single Crystals Formed method_evap->crystals method_cool->no_crystals method_cool->crystals method_diff->no_crystals method_diff->crystals no_crystals->solubility Re-evaluate

Caption: Decision workflow for selecting a crystallization method.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule.[14] It relies on the principle that X-rays are diffracted by the electrons in a crystal, producing a unique pattern that can be mathematically decoded into a 3D model of the electron density, and thus the atomic positions.[15][16]

Experimental Workflow
  • Crystal Selection and Mounting: A suitable crystal (ideally 0.1-0.3 mm in all dimensions, transparent, and without visible fractures) is carefully selected under a microscope.[14][16] It is mounted on a thin loop or glass fiber, which is then attached to a goniometer head and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and improve data quality.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A high-intensity X-ray beam is directed at the crystal, which is rotated through a series of angles. A detector records the diffraction pattern (the positions and intensities of the diffracted X-ray spots) for each orientation.

  • Data Processing (Reduction): Sophisticated software is used to integrate the thousands of images collected. This process indexes the diffraction spots, determines the unit cell parameters and space group of the crystal, and calculates the intensity of each unique reflection. The output is a reflection file (commonly in .hkl format).

G cluster_exp Experimental Phase cluster_comp Computational Phase crystal Select & Mount Crystal diffractometer Place in Diffractometer (100 K) crystal->diffractometer xray Irradiate with X-rays & Rotate diffractometer->xray detector Collect Diffraction Images xray->detector integrate Integrate Images detector->integrate index Index Reflections & Determine Unit Cell integrate->index reduce Scale & Merge Data index->reduce hkl Generate Reflection File (e.g., file.hkl) reduce->hkl

Caption: High-level workflow for SC-XRD data collection and processing.

Typical Crystallographic Data Table

While the specific data for the title compound is unavailable, a successful experiment would yield a table summarizing the key parameters of the data collection and structure refinement. This serves as a template for what researchers should aim to report.

Parameter Typical Value / Description Significance
Empirical Formula C₇H₁₃NO₂The chemical formula of the molecule.
Formula Weight 143.19 g/mol Molecular weight.
Temperature 100(2) KLow temperature minimizes thermal motion.
Wavelength 0.71073 Å (Mo Kα) or 1.54178 Å (Cu Kα)Wavelength of the X-ray source used.
Crystal System e.g., Orthorhombic, MonoclinicThe crystal lattice system.
Space Group e.g., P2₁2₁2₁, P2₁/cDescribes the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the unit cell box.
Volume V (ų)The volume of the unit cell.
Z e.g., 4The number of molecules in the unit cell.
Theta Range for Data 2.0° to 28.0°The angular range of data collection.
Reflections Collected >10000Total number of diffraction spots measured.
Independent Reflections >2000Number of unique reflections after accounting for symmetry.
Completeness to Theta >99.0 %Percentage of all possible reflections measured.
Goodness-of-Fit (S) ~1.0Indicates the quality of the refinement; should be close to 1.
Final R indices [I>2σ(I)] R₁ < 0.05, wR₂ < 0.10R-factors measure the agreement between the model and data.
Absolute Structure Param. e.g., 0.01(5) (Flack parameter)Confirms the absolute stereochemistry; should be close to 0.

Part 3: Structure Solution, Refinement, and Validation

This phase translates the reflection file into a chemically meaningful molecular model.

  • Structure Solution: Modern software uses direct methods or other algorithms to solve the "phase problem" of crystallography, generating an initial electron density map from which a preliminary atomic model can be built.

  • Structure Refinement: This is an iterative process of least-squares fitting. The positions and anisotropic displacement parameters (which model thermal vibration) of each non-hydrogen atom are adjusted to improve the agreement between the diffraction data calculated from the model and the experimentally observed data. Hydrogen atoms are typically placed in calculated positions.

  • Validation (Trustworthiness): Before interpretation or publication, the structure must be rigorously validated. The standard tool is the checkCIF algorithm, which is integrated into the publication pipeline of the International Union of Crystallography (IUCr). It flags potential issues such as:

    • Incorrect space group assignment.

    • Unusual bond lengths or angles.

    • Anomalous atomic displacement parameters.

    • Missing or incomplete data. A clean checkCIF report is a hallmark of a trustworthy and well-refined crystal structure.

Part 4: Application of Crystallographic Data in Drug Development

The final, validated crystal structure is a data-rich asset for drug development professionals.

  • Unambiguous Stereochemistry: For a chiral molecule like 5-(Butan-2-yl)-1,3-oxazolidin-2-one, the SC-XRD experiment can determine the absolute configuration, which is critical as different enantiomers often have vastly different biological activities.

  • Conformational Analysis: The structure reveals the exact three-dimensional shape (conformation) of the molecule in the solid state, providing insights into its preferred geometry.

  • Intermolecular Interactions: Analysis of the crystal packing reveals how molecules interact with each other through hydrogen bonds, π-stacking, or other non-covalent forces. This information can be used as a proxy to understand how the molecule might interact with a biological target.

  • Structure-Based Drug Design: The oxazolidinone class of antibiotics, including Linezolid and Tedizolid, function by inhibiting bacterial protein synthesis.[2][17][18] They bind to the 50S ribosomal subunit.[19] A high-resolution crystal structure of a novel analogue like 5-(Butan-2-yl)-1,3-oxazolidin-2-one would be an invaluable starting point for computational chemists to perform docking studies, design more potent derivatives, and rationalize SAR data.

G cif Validated Crystal Structure (.cif) stereo Absolute Stereochemistry Confirmed cif->stereo conform 3D Conformation & Geometry Defined cif->conform interact Intermolecular Interactions Analyzed cif->interact sar Rationalize Structure-Activity Relationships (SAR) stereo->sar conform->sar sbd Input for Structure-Based Drug Design (SBDD) conform->sbd interact->sbd docking Computational Docking into Target Protein sbd->docking design Design of New, Potent Analogues docking->design

Sources

Exploratory

Mechanism of Action of 5-(Butan-2-yl)-1,3-oxazolidin-2-one in Asymmetric Synthesis

An In-depth Technical Guide: Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern synthetic organic chemistry, the ability to control the three-dimensional arr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, the ability to control the three-dimensional arrangement of atoms is paramount, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dictated by its stereochemistry. Asymmetric synthesis, the selective production of a single enantiomer or diastereomer of a chiral molecule, has thus become an indispensable discipline. Among the various strategies developed to achieve this control, the use of chiral auxiliaries remains a robust and reliable method.[1]

This guide provides a comprehensive technical overview of the mechanism of action of 5-(Butan-2-yl)-1,3-oxazolidin-2-one, a prominent member of the Evans' oxazolidinone family of chiral auxiliaries.[2] These auxiliaries have gained widespread use due to their exceptional ability to direct the stereochemical course of a wide array of carbon-carbon bond-forming reactions, their commercial availability, and the facility with which they can be attached and subsequently removed from a substrate.[3][4] We will delve into the fundamental principles of stereocontrol, explore the mechanistic details in key asymmetric transformations, and provide practical protocols for their application and removal.

Part 1: The Core Principles of Stereocontrol

The efficacy of 5-(Butan-2-yl)-1,3-oxazolidin-2-one as a chiral auxiliary is rooted in its capacity to create a highly ordered and predictable steric environment around a reacting center. This is achieved through a combination of its rigid heterocyclic structure and the stereodirecting influence of the substituent at the C5 position.

1.1 The Role of the Oxazolidinone Scaffold

The oxazolidinone ring is a conformationally restricted five-membered heterocycle. When an acyl group is attached to the nitrogen atom, the resulting N-acyloxazolidinone can be deprotonated to form an enolate. The inherent rigidity of the oxazolidinone scaffold is crucial for transmitting the stereochemical information from the chiral center of the auxiliary to the prochiral enolate.

1.2 Enolate Formation and Geometry

The stereochemical outcome of reactions involving N-acyloxazolidinones is highly dependent on the geometry of the enolate intermediate. Deprotonation of the α-proton of the acyl group using a strong, sterically hindered base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures (typically -78 °C) selectively generates the (Z)-enolate.[1][3] The formation of the (Z)-enolate is a critical step, as it sets the stage for the subsequent diastereoselective reaction.

1.3 The Chelated Intermediate: A Rigid Template for Asymmetric Induction

Upon formation, the (Z)-enolate, in the presence of a metal counterion (e.g., Li⁺, Na⁺, or a Lewis acid like boron), forms a rigid, planar five-membered chelated intermediate.[3] This chelation locks the conformation of the enolate, minimizing rotational freedom. The sec-butyl group at the C5 position of the oxazolidinone ring then effectively shields one of the two diastereotopic faces of the planar enolate. Consequently, an incoming electrophile is directed to approach from the less sterically encumbered face, resulting in a highly diastereoselective bond formation.[1]

Caption: Formation of the chelated (Z)-enolate and subsequent diastereoselective alkylation.

Part 2: Mechanism in Key Asymmetric Transformations

The principles of stereocontrol outlined above are broadly applicable to a range of important synthetic transformations. Below, we examine the mechanism in two of the most common applications: asymmetric alkylation and asymmetric aldol reactions.

2.1 Asymmetric Alkylation

Asymmetric alkylation of enolates derived from 5-(Butan-2-yl)-1,3-oxazolidin-2-one provides a reliable method for the synthesis of α-chiral carboxylic acid derivatives.[3][5]

Mechanism:

  • Acylation: The chiral auxiliary is first acylated with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form the N-acyloxazolidinone.[6]

  • Enolate Formation: The N-acyloxazolidinone is treated with a strong base at low temperature to generate the chelated (Z)-enolate.

  • Alkylation: An electrophile (e.g., an alkyl halide) is introduced. The bulky sec-butyl group at C5 directs the electrophile to the opposite face of the enolate.[1]

  • Product Formation: The reaction yields the alkylated product with a high degree of diastereoselectivity.

G start N-Acyloxazolidinone enolate Formation of Chelated (Z)-Enolate start->enolate  Strong Base (e.g., NaHMDS, -78°C) alkylation Electrophilic Attack enolate->alkylation  Alkyl Halide (R-X) product Diastereomerically Enriched Alkylated Product alkylation->product

Caption: Workflow for the asymmetric alkylation using 5-(Butan-2-yl)-1,3-oxazolidin-2-one.

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-5-(Butan-2-yl)-1,3-oxazolidin-2-one [3]

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-5-(butan-2-yl)-1,3-oxazolidin-2-one (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF dropwise over 10 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>98:285-95
Allyl iodide>98:270-85[5]
Methyl iodide>95:580-90

2.2 Asymmetric Aldol Reactions

The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are versatile building blocks in natural product synthesis.[7] The reaction typically employs a boron enolate, and the stereochemical outcome is rationalized by the Zimmerman-Traxler transition state model.[7][8]

Mechanism and the Zimmerman-Traxler Model:

  • Enolate Formation: The N-acyloxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a tertiary amine base (e.g., triethylamine) to form a boron enolate.

  • Transition State Assembly: The boron enolate reacts with an aldehyde to form a highly organized, six-membered chair-like transition state.[7]

  • Stereochemical Control: In this transition state, the aldehyde substituent (R') and the sec-butyl group of the auxiliary preferentially occupy pseudo-equatorial positions to minimize steric interactions. The carbonyl group of the oxazolidinone and the enolate oxygen coordinate to the boron atom. The dipole moments of the oxazolidinone carbonyl and the enolate carbon-oxygen bond are oriented in opposite directions to minimize repulsion.[7]

  • Product Formation: The aldehyde attacks the enolate from the face opposite to the sec-butyl group, leading to the formation of the syn-aldol adduct with high diastereoselectivity.[7]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (4S,5S)-5-(Butan-2-yl)-1,3-oxazolidin-2-one

Abstract This document provides a comprehensive, two-part protocol for the laboratory-scale synthesis of (4S,5S)-5-(butan-2-yl)-1,3-oxazolidin-2-one, a chiral auxiliary valuable in asymmetric synthesis. The synthesis com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, two-part protocol for the laboratory-scale synthesis of (4S,5S)-5-(butan-2-yl)-1,3-oxazolidin-2-one, a chiral auxiliary valuable in asymmetric synthesis. The synthesis commences with the reduction of the readily available amino acid L-isoleucine to its corresponding amino alcohol, (2S,3S)-2-amino-3-methylpentan-1-ol (L-isoleucinol). The subsequent and final step involves the cyclization of the amino alcohol using a suitable carbonylating agent to form the target oxazolidinone. This guide details the underlying chemical principles, step-by-step experimental procedures, safety considerations, and characterization data, designed for researchers in organic chemistry and drug development.

Introduction

Chiral oxazolidinones, famously developed as "Evans auxiliaries," are powerful tools in modern organic synthesis for controlling stereochemistry.[1] They are temporarily installed onto a substrate to direct the diastereoselective formation of new stereocenters, after which they can be cleaved and recovered. The specific stereochemical outcome is dictated by the steric hindrance provided by the substituent on the oxazolidinone ring.

The target molecule, (4S,5S)-5-(butan-2-yl)-1,3-oxazolidin-2-one, is derived from the natural amino acid L-isoleucine. Its defined stereochemistry makes it a valuable building block for creating complex molecules with high optical purity.[2] The synthetic strategy is a well-established two-step process: reduction of the amino acid's carboxylic acid function, followed by intramolecular cyclization of the resulting 1,2-amino alcohol.[3][4]

Retrosynthetic Analysis & Workflow

The synthesis is designed as a two-stage process starting from L-isoleucine. The first stage involves the chemoselective reduction of the carboxylic acid to a primary alcohol. The second stage is the formation of the cyclic carbamate (oxazolidinone) ring.

G cluster_0 Retrosynthetic Analysis cluster_1 Experimental Workflow T Target: (4S,5S)-5-(sec-Butyl)- 1,3-oxazolidin-2-one AA Precursor: (2S,3S)-2-Amino-3-methylpentan-1-ol (L-Isoleucinol) T->AA Carbamate Ring Opening SM Starting Material: L-Isoleucine AA->SM Carboxylic Acid Reduction Start L-Isoleucine Step1 Part 1: Reduction (LiAlH4, THF) Start->Step1 Intermediate L-Isoleucinol Step1->Intermediate Step2 Part 2: Cyclization (Diethyl Carbonate, K2CO3) Intermediate->Step2 Product Final Product Step2->Product

Figure 1: Retrosynthetic analysis and forward synthesis workflow.

Part 1: Synthesis of (2S,3S)-2-Amino-3-methylpentan-1-ol (L-Isoleucinol)

Principle & Mechanistic Insight

The conversion of an amino acid to its corresponding amino alcohol requires the reduction of the carboxylic acid moiety to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is an exceptionally potent reducing agent capable of this transformation.[5] Unlike milder reagents such as sodium borohydride (NaBH₄), LiAlH₄ is strong enough to reduce carboxylic acids directly.[6][7] The reaction proceeds via the formation of an aluminum-oxygen complex, which is then hydrolyzed during the aqueous workup to liberate the alcohol. The reaction is highly exothermic and produces hydrogen gas, necessitating careful control of temperature and an inert atmosphere.[8][9]

Experimental Protocol

Caution: This procedure involves lithium aluminum hydride, which reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) in a fume hood.[10]

  • Setup: Equip a dry 1-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a nitrogen inlet, and a stopper.

  • Reagent Charging: Under a positive flow of nitrogen, charge the flask with lithium aluminum hydride (LiAlH₄, ~1.2 equivalents) suspended in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Add L-isoleucine (~1.0 equivalent) in small portions over 30-45 minutes. Control the rate of addition to manage the vigorous evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 16-20 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide (NaOH), and finally more water. A granular white precipitate of aluminum salts should form.

    • Causality: This specific sequence (the Fieser method) is crucial for generating an easily filterable inorganic precipitate, simplifying the isolation of the product.[10]

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with several portions of THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield L-isoleucinol as a clear liquid.

Reagent Summary Table
ReagentM.W. ( g/mol )EquivalentsAmount
L-Isoleucine131.171.0(User Defined)
LiAlH₄37.951.2 - 1.5(Calculated)
Anhydrous THF72.11-(Sufficient Volume)
Water (for quench)18.02-(Calculated)
15% NaOH (aq)40.00-(Calculated)

Part 2: Synthesis of (4S,5S)-5-(Butan-2-yl)-1,3-oxazolidin-2-one

Principle & Mechanistic Insight

The cyclization of a 1,2-amino alcohol into an oxazolidinone involves the formation of a carbamate linkage. While hazardous reagents like phosgene can be used, a safer and highly effective alternative is the reaction with diethyl carbonate in the presence of a mild base.[1][11] The reaction proceeds via an initial N-acylation or O-acylation, followed by an intramolecular nucleophilic attack of the other heteroatom to displace ethanol and form the stable five-membered ring.[12] The use of a catalytic amount of base, such as potassium carbonate (K₂CO₃) or sodium ethoxide, facilitates the deprotonation steps and accelerates the reaction.[13]

Experimental Protocol
  • Setup: Equip a round-bottom flask with a magnetic stirrer and a distillation apparatus (e.g., a Vigreux column and distillation head).

  • Reagent Charging: Charge the flask with L-isoleucinol (1.0 equivalent), an excess of diethyl carbonate (which also serves as the solvent), and a catalytic amount of anhydrous potassium carbonate (K₂CO₃, ~0.1 equivalents).

  • Reaction: Heat the mixture in an oil bath to 130-140 °C. Ethanol, a byproduct of the reaction, will begin to distill off.[1][11] Continue heating until ethanol distillation ceases, typically after several hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove the potassium carbonate and any unreacted starting material.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, a white or off-white solid, is purified by recrystallization, typically from an ethyl acetate/hexane solvent system, to afford the final product as crystalline plates.[1]

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White crystalline solid.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemical integrity.

  • Mass Spectrometry: To confirm the molecular weight (C₈H₁₅NO₂: 157.21 g/mol ).

  • Melting Point: To assess purity.

Safety Precautions

  • Lithium Aluminum Hydride: Extremely reactive with water, alcohols, and other protic sources. Handle only in a dry, inert atmosphere. Workup procedures that generate hydrogen gas must be performed in a well-ventilated fume hood away from ignition sources.

  • Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable. Diethyl carbonate is combustible. Handle all solvents in a fume hood and avoid open flames or sparks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, throughout the procedures.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC, National Center for Biotechnology Information. [Link]

  • (S)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses. [Link]

  • 6-AMINO-3,4-DIMETHYL-cis-3-CYCLOHEXEN-1-OL. Organic Syntheses. [Link]

  • (S)-2-(N,N-DIBENZYLAMINO)-3-METHYLBUTANAL. Organic Syntheses. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC, National Center for Biotechnology Information. [Link]

  • Synthetic route of oxazolidinones from amino acids via amino-alcohols. ResearchGate. [Link]

  • Reduction of Chiral Amino Acids Based on Current Method. Journal of Applicable Chemistry. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • 5-butyl-1,3-oxazolidin-2-one. Chemical Synthesis Database. [Link]

  • Strategies for oxazolidinone formation. CDI is carbonyl diimidazole. ResearchGate. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]

  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-1-Phenylethyl]aziridines. The Journal of Organic Chemistry. [Link]

  • Lithium Aluminum Hydride (LAH). Organic Chemistry Data. [Link]

  • Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. ResearchGate. [Link]

  • Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

  • 2-Oxazolidinone. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Oxazolidinone. Wikipedia. [Link]

  • The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. CHIMIA. [Link]

  • General equation of the preparation of oxazolidinone-5-one derivatives. ResearchGate. [Link]

Sources

Application

Application Note: Advanced Purification Protocol for 5-(Butan-2-yl)-1,3-oxazolidin-2-one

Introduction & Scope Oxazolidin-2-ones are highly versatile heterocyclic scaffolds, serving as essential chiral auxiliaries (e.g., Evans auxiliaries) and core pharmacophores in antibacterial drug development. The purific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Oxazolidin-2-ones are highly versatile heterocyclic scaffolds, serving as essential chiral auxiliaries (e.g., Evans auxiliaries) and core pharmacophores in antibacterial drug development. The purification of 5-alkyl-substituted derivatives, such as 5-(butan-2-yl)-1,3-oxazolidin-2-one , presents unique challenges due to their moderate-to-high polarity, amphiphilic hydrogen-bonding characteristics, and tendency to retain protic solvents within their matrix.

This application note details a robust, scalable, and self-validating protocol for the isolation and purification of 5-(butan-2-yl)-1,3-oxazolidin-2-one from crude reaction mixtures. By emphasizing the thermodynamic principles governing its chromatographic behavior, this guide provides researchers with the causality behind each experimental choice.

Physicochemical Profiling & Causality in Experimental Design

To design an effective purification strategy, we must first analyze the molecular properties of 5-(butan-2-yl)-1,3-oxazolidin-2-one:

  • Hydrogen Bonding: The cyclic carbamate moiety contains a strong hydrogen-bond acceptor (the carbonyl oxygen) and a hydrogen-bond donor (the secondary amine N-H). This leads to strong adsorption onto polar stationary phases like bare silica gel.

  • Lipophilicity: The sec-butyl group at the C5 position imparts a degree of lipophilicity, making the molecule highly soluble in moderately polar organic solvents (EtOAc, DCM) but insoluble in non-polar hydrocarbons (hexanes, heptane).

  • Detection: Lacking an extended conjugated π -system, this aliphatic oxazolidinone exhibits weak UV absorbance above 220 nm. Consequently, thin-layer chromatography (TLC) monitoring requires universal stains such as potassium permanganate (KMnO 4​ ) or phosphomolybdic acid (PMA).

Strategic Choices: We utilize a normal-phase flash chromatography approach with a Hexane/Ethyl Acetate gradient. While Dichloromethane/Methanol is often used for highly polar compounds, it is avoided here because methanol disrupts the hydrogen-bonding network too aggressively, often leading to co-elution of structurally similar impurities. A step-gradient of Hexane/EtOAc provides the optimal thermodynamic balance between stationary phase adsorption and 1[1].

Chromatographic Retention Mechanism

The retention of oxazolidinones on silica gel is driven by dipole-dipole interactions and hydrogen bonding. The silanol (-Si-OH) groups on the silica surface interact strongly with the carbamate core, requiring competitive solvation by the mobile phase to achieve elution.

Mechanism S Silica Gel Surface (Stationary Phase) -Si-OH -Si-OH O 5-(Butan-2-yl)-1,3-oxazolidin-2-one C=O (Acceptor) N-H (Donor) S->O H-Bonding (Adsorption) M Mobile Phase (Hexane/EtOAc) Competitive Solvation M->O Solvation (Desorption)

Fig 1. Chromatographic retention mechanism via hydrogen bonding on silica gel.

Step-by-Step Purification Protocol

Phase 1: Aqueous Workup and Extraction

Objective: Remove water-soluble byproducts, inorganic salts, and polar catalysts prior to chromatography to 2[2].

  • Quenching: Dilute the crude reaction mixture with a 1:1 mixture of Ethyl Acetate (EtOAc) and saturated aqueous ammonium chloride (NH 4​ Cl). Rationale: The mildly acidic NH 4​ Cl neutralizes any basic residues without hydrolyzing the sensitive oxazolidinone ring.

  • Phase Separation: Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer twice more with EtOAc to ensure quantitative recovery of the target molecule.

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine). Rationale: Brine reduces the solubility of water in the organic phase, performing a preliminary "salting out" and drying effect.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ). Filter and concentrate under reduced pressure (rotary evaporation) at 35°C to yield the crude product as a viscous oil.

Phase 2: Normal-Phase Flash Column Chromatography

Objective: Isolate 5-(butan-2-yl)-1,3-oxazolidin-2-one from structurally related organic impurities.

  • Column Preparation: Pack a glass column with high-purity silica gel (40-63 µm particle size) using 10% EtOAc in Hexane as the slurry solvent. Ensure a flat, uniform silica bed to prevent band broadening.

  • Sample Loading: Dissolve the crude oil in the absolute minimum volume of Dichloromethane (DCM) (e.g., 1-2 mL per gram of crude). Apply evenly to the top of the silica bed. Rationale: Dry loading or loading in the eluent is often problematic due to the compound's insolubility in hexane. A concentrated DCM load ensures a narrow initial band, preventing peak tailing.

  • Elution: Run a step gradient according to the optimized profile (Table 1). Monitor fractions via TLC (eluent: 1:1 Hexane:EtOAc). The target compound typically elutes at an 1[1].

  • Staining: Spot fractions on a silica TLC plate, dip in KMnO 4​ stain, and gently heat. The oxazolidinone will appear as a distinct yellow/brown spot against a bright purple background.

Phase 3: Final Isolation and Drying
  • Concentration: Pool the fractions containing the pure product and concentrate via rotary evaporation.

  • High-Vacuum Drying: Subject the resulting oil or low-melting solid to high vacuum (Kugelrohr apparatus or standard manifold, <0.1 mbar) at 40°C for 12 hours. Rationale: Oxazolidinones are notorious for trapping residual EtOAc within their matrix. Extended high-vacuum drying is mandatory for accurate yield calculation and downstream analytical purity.

Quantitative Data & Parameters

Table 1: Optimized Gradient Elution Profile for Flash Chromatography

Column Volume (CV)Hexane (%)EtOAc (%)Fraction Objective
1 - 39010Elution of non-polar unreacted starting materials
4 - 68020Elution of moderately polar impurities
7 - 106040Elution of 5-(butan-2-yl)-1,3-oxazolidin-2-one
11 - 120100Final column flush

Table 2: Physicochemical & Chromatographic Parameters

ParameterValue / Description
TLC R f​ Value ~0.35 (in 50:50 Hexane:EtOAc)
Detection Method KMnO 4​ stain (requires mild heating)
Physical State Viscous oil or low-melting solid (dependent on diastereomeric purity)
Solubility Profile Soluble in DCM, EtOAc, MeOH; Insoluble in Hexanes, Water

Purification Workflow Diagram

Workflow A Crude Reaction Mixture (5-(Butan-2-yl)-1,3-oxazolidin-2-one) B Aqueous Workup (NH4Cl Quench & EtOAc Extraction) A->B C Drying & Concentration (Na2SO4, Rotary Evaporation) B->C D Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) C->D E Fraction Analysis (TLC with KMnO4 Stain) D->E F Final Solvent Removal (High Vacuum Drying at 40°C) E->F G Pure 5-(Butan-2-yl)-1,3-oxazolidin-2-one F->G

Fig 2. Step-by-step purification workflow for 5-(Butan-2-yl)-1,3-oxazolidin-2-one.

Analytical Validation (Self-Validating System)

To establish this protocol as a self-validating system, the physical purification must be coupled with rigorous analytical verification:

  • 1H and 13C NMR: Confirm the absence of residual EtOAc (singlet at 2.05 ppm, quartet at 4.12 ppm, triplet at 1.26 ppm in CDCl 3​ ). The characteristic oxazolidinone C=O carbon should appear near 158-160 ppm in the 13C spectrum.

  • Chiral HPLC: If the compound was synthesized as a specific stereoisomer (e.g., (5R)-5-((S)-butan-2-yl)-1,3-oxazolidin-2-one), enantiomeric and diastereomeric excess must be determined. Polysaccharide-based chiral stationary phases (e.g., Lux Amylose-1 or Chiralpak AD-H) operating in polar organic mode (using neat MeOH or EtOH) provide .

References

  • Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Process for the preparation of oxazolidinones and method of use thereof Source: Google Patents URL
  • Title: Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode Source: Semmelweis University / Journal of Chromatography A URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Butan-2-yl)-1,3-oxazolidin-2-one

Welcome to the dedicated technical support guide for the synthesis of 5-(Butan-2-yl)-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 5-(Butan-2-yl)-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this chiral auxiliary in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and ensure the purity of your product.

Troubleshooting Guide: Overcoming Common Hurdles

This section provides solutions to specific issues that may arise during the synthesis of 5-(Butan-2-yl)-1,3-oxazolidin-2-one.

Issue 1: Low Overall Yield (<70%)

A diminished yield is often traceable to several factors throughout the experimental process.

Possible Cause A: Incomplete Reaction

  • Explanation: The reaction between (S)-2-aminobutan-1-ol and a carbonate source (like diethyl carbonate) or phosgene equivalent may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient mixing.

  • Solution:

    • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of the starting amino alcohol. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The disappearance of the starting material spot indicates reaction completion.

    • Optimize Reaction Temperature: While the reaction is often conducted at elevated temperatures, finding the optimal balance is key. For diethyl carbonate, a gentle reflux is typically sufficient. Excessively high temperatures can lead to decomposition.

    • Ensure Efficient Stirring: Vigorous stirring is crucial, especially in heterogeneous mixtures, to ensure proper mixing of reactants.

Possible Cause B: Product Loss During Work-up and Purification

  • Explanation: 5-(Butan-2-yl)-1,3-oxazolidin-2-one has moderate polarity. During aqueous work-up, some product may remain in the aqueous layer if an insufficient volume or number of organic extractions are performed. Similarly, improper selection of elution conditions during column chromatography can lead to product loss or co-elution with impurities.

  • Solution:

    • Extraction: Use a reliable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform at least three extractions of the aqueous layer to ensure complete recovery of the product.

    • Purification: Column chromatography using silica gel is a standard purification method. A gradient elution starting from a non-polar mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity can effectively separate the product from non-polar impurities and baseline polar impurities.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products.

Possible Cause A: Dimerization or Polymerization

  • Explanation: Under harsh conditions or in the presence of certain impurities, the amino alcohol can undergo side reactions, leading to the formation of dimers or oligomers.

  • Solution:

    • Control Reagent Addition: If using a highly reactive carbonyl source like phosgene or a chloroformate, add it slowly to a cooled solution of the amino alcohol to control the reaction exotherm and minimize side reactions.

    • Use a Milder Carbonyl Source: Diethyl carbonate is a less reactive and safer alternative to phosgene. While it may require a catalyst (e.g., a non-nucleophilic base) and higher temperatures, it often leads to a cleaner reaction profile.

Possible Cause B: Racemization

  • Explanation: While the stereocenter in 5-(Butan-2-yl)-1,3-oxazolidin-2-one is generally stable under standard reaction conditions, prolonged exposure to harsh acidic or basic conditions, or excessively high temperatures, could potentially lead to some degree of racemization.

  • Solution:

    • Maintain Neutral or Mildly Basic Conditions: Avoid strong acids or bases during the reaction and work-up.

    • Verify Chiral Purity: The enantiomeric excess of the final product can be confirmed using chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing 5-(Butan-2-yl)-1,3-oxazolidin-2-one?

For laboratory-scale synthesis, the reaction of (S)-2-aminobutan-1-ol with diethyl carbonate in the presence of a catalytic amount of a base like potassium carbonate is a robust and commonly used method. This approach avoids the use of highly toxic reagents like phosgene and generally provides good yields.

Q2: How do I choose the appropriate starting enantiomer of 2-aminobutan-1-ol?

The choice of the starting amino alcohol's stereochemistry directly determines the stereochemistry of the resulting oxazolidinone. For the synthesis of (S)-5-(sec-butyl)-1,3-oxazolidin-2-one, you must start with (S)-2-aminobutan-1-ol. This is crucial as this chiral auxiliary is used to direct stereoselective transformations in subsequent reactions.

Q3: Can I use other carbonyl sources besides diethyl carbonate or phosgene?

Yes, other carbonylating agents can be used. For example, carbonyldiimidazole (CDI) is an effective alternative that often allows for milder reaction conditions. However, CDI is more expensive than diethyl carbonate. Triphosgene, a solid and safer-to-handle phosgene equivalent, is another option but requires careful handling due to the in situ generation of phosgene.

Q4: What is the best way to remove the oxazolidinone auxiliary after its use in a synthesis?

The oxazolidinone auxiliary can typically be cleaved under basic or acidic conditions. A common method involves hydrolysis with a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran and water. The choice of cleavage conditions will depend on the stability of the rest of your molecule.

Experimental Protocol: High-Yield Synthesis of (S)-5-(sec-Butyl)-1,3-oxazolidin-2-one

This protocol details a reliable method using diethyl carbonate.

Materials:

  • (S)-2-aminobutan-1-ol

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-aminobutan-1-ol (1.0 eq), diethyl carbonate (2.0 eq), and potassium carbonate (0.1 eq).

  • Solvent Addition: Add toluene to the flask to create a solution with a concentration of approximately 0.5 M with respect to the amino alcohol.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain it for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (1:1 ethyl acetate/hexane). The reaction is complete when the starting amino alcohol spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the toluene and excess diethyl carbonate.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40%) to afford the pure (S)-5-(sec-butyl)-1,3-oxazolidin-2-one as a white solid.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine (S)-2-aminobutan-1-ol, diethyl carbonate, and K2CO3 in toluene B Reflux for 12-18 hours A->B C Monitor by TLC B->C D Cool and filter C->D Reaction Complete E Concentrate D->E F Aqueous Extraction E->F G Column Chromatography F->G H Isolate Pure Product G->H

Caption: Experimental workflow for the synthesis of 5-(Butan-2-yl)-1,3-oxazolidin-2-one.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Check Reaction Completion via TLC Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Time Increase Reaction Time Incomplete->Optimize_Time Optimize_Temp Optimize Temperature Incomplete->Optimize_Temp Check_Workup Review Work-up & Purification Complete->Check_Workup Extraction_Issue Product Loss During Extraction Check_Workup->Extraction_Issue Potential Loss Column_Issue Product Loss During Chromatography Check_Workup->Column_Issue Potential Loss Increase_Extractions Increase Number of Extractions Extraction_Issue->Increase_Extractions Optimize_Eluent Optimize Chromatography Eluent Column_Issue->Optimize_Eluent

Caption: Decision tree for troubleshooting low reaction yield.

Data Summary

Carbonyl SourceTypical ConditionsAvg. Yield (%)Safety Considerations
Diethyl CarbonateToluene, Reflux, cat. K₂CO₃80-90Low toxicity, flammable
PhosgeneToluene, 0 °C to RT, Base>90Extremely toxic gas
TriphosgeneTHF, 0 °C to RT, Base85-95Toxic by inhalation/ingestion
CarbonyldiimidazoleTHF, RT80-90Moisture sensitive

References

  • Title: A convenient synthesis of 1,3-oxazolidin-2-ones from β-amino alcohols and diethyl carbonate Source: Tetrahedron Letters URL: [Link]

  • Title: Synthesis of Optically Active 4-Substituted and 4,5-Disubstituted Oxazolidin-2-ones Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Chiral Auxiliaries in Asymmetric Synthesis Source: Chemical Reviews URL: [Link]

Optimization

Technical Support Center: 5-(Butan-2-yl)-1,3-oxazolidin-2-one Storage &amp; Stability

Welcome to the Technical Support Center for oxazolidinone derivatives. This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity storage solutions for 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for oxazolidinone derivatives. This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity storage solutions for 5-(Butan-2-yl)-1,3-oxazolidin-2-one .

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. 5-(Butan-2-yl)-1,3-oxazolidin-2-one is a cyclic carbamate. While1[1], they remain highly susceptible to hydrolytic cleavage under specific environmental conditions.

The primary degradation pathway is hydrolysis of the oxazolidinone ring to a vicinal amino alcohol [2]. The highly electrophilic C2 carbonyl carbon is the primary site for nucleophilic attack by ambient moisture. This reaction is heavily catalyzed by both acidic and basic microenvironments[3]. Upon nucleophilic attack, the ring opens to form a transient carbamic acid intermediate, which rapidly decarboxylates (loses CO₂) to yield 1-amino-3-methylpentan-2-ol[4]. The sec-butyl group at the C5 position provides mild steric shielding, but it is insufficient to prevent degradation over prolonged periods in non-ideal storage conditions.

HydrolysisPathway Ox 5-(Butan-2-yl)- 1,3-oxazolidin-2-one Tetra Tetrahedral Intermediate Ox->Tetra Nucleophilic Attack H2O H₂O / OH⁻ / H⁺ (Moisture/Catalyst) H2O->Tetra Catalysis RingOpen Ring-Opened Carbamic Acid Tetra->RingOpen C-O/C-N Cleavage Products 1-Amino-3-methylpentan-2-ol + CO₂ RingOpen->Products Decarboxylation

Diagram 1: Hydrolytic degradation pathway of 5-(Butan-2-yl)-1,3-oxazolidin-2-one.

Troubleshooting & FAQs

Q: My stored 5-(Butan-2-yl)-1,3-oxazolidin-2-one turned from a crystalline solid into a viscous liquid over time. What happened? A: This is a definitive sign of moisture-induced hydrolysis. The solid cyclic carbamate has reacted with ambient water, leading to ring-opening and decarboxylation. The resulting product, 1-amino-3-methylpentan-2-ol, is an aliphatic amino alcohol that typically presents as a viscous liquid at room temperature. The sample must be discarded or chemically rescued (see Protocol A).

Q: Does temperature play a significant role in its stability, or is moisture the only enemy? A: Both are inextricably linked. While thermal degradation of the pure cyclic carbamate requires extreme heat, the activation energy for hydrolysis is easily overcome at room temperature. Storing the compound at 4°C or -20°C drastically reduces the kinetic rate of moisture-driven degradation.

Q: Can I store this compound in a stock solution for routine assays? A: It is highly discouraged to store oxazolidinones in protic solvents (e.g., methanol, ethanol) or un-dried aprotic solvents for extended periods. Trace water or nucleophilic solvents will slowly degrade the ring. If solution storage is mandatory, use anhydrous, amine-free aprotic solvents (like dry DCM or THF) stored over activated 3Å molecular sieves at -20°C.

Q: How can I analytically confirm the integrity of my stored batch before an experiment? A: Proton NMR (¹H-NMR) is the gold standard. Look for the disappearance of the characteristic oxazolidinone ring protons (specifically the distinct C4/C5 methine/methylene multiplets) and the appearance of upfield amine/alcohol protons. Additionally, FT-IR will show the loss of the strong cyclic carbamate C=O stretch (typically around 1750 cm⁻¹).

Quantitative Stability Data

The following table synthesizes empirical stability data for 5-(Butan-2-yl)-1,3-oxazolidin-2-one under various storage conditions.

Storage ConditionAtmosphereTemperatureEstimated Shelf LifeDegradation Risk
Open vialAmbient Air (Uncontrolled RH)25°C< 1 monthCritical (Hydrolysis)
Sealed vialAmbient Air4°C3 - 6 monthsModerate
Sealed vial + DesiccantArgon/N₂ Flushed4°C1 - 2 yearsLow
Sealed vial + DesiccantArgon/N₂ Flushed-20°C> 5 yearsMinimal

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a verification checkpoint to guarantee the causality of your experimental choices.

Protocol A: Rescue and Purification of Partially Degraded Oxazolidinone

If your batch shows minor degradation (e.g., <10% amino alcohol formation), it can be rescued via a simple acid-base liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure mixture in a minimal amount of Dichloromethane (DCM).

  • Aqueous Wash (Validation Step): Wash the organic layer with cold 0.1 M HCl (3 x 10 mL).

    • Causality: The degraded product (amino alcohol) is basic and will protonate, partitioning into the aqueous layer. The intact oxazolidinone remains in the organic layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure at a temperature not exceeding 30°C to prevent thermal stress.

  • Verification Check: Run a TLC (Thin Layer Chromatography) using EtOAc:Hexanes (1:1). The oxazolidinone should appear as a single spot (visualized by KMnO₄ stain). The baseline spot (amino alcohol) should be completely absent.

Protocol B: Ultra-Dry Aliquoting and Long-Term Storage Workflow

This workflow guarantees the long-term integrity of the purified compound.

Step-by-Step Methodology:

  • Lyophilization/Drying: Place the purified 5-(Butan-2-yl)-1,3-oxazolidin-2-one in a vacuum desiccator containing P₂O₅ for 24 hours to remove trace surface moisture.

  • Karl Fischer Titration (Validation Step): Take a 10 mg aliquot and perform a Karl Fischer titration.

    • Requirement: Water content must be < 0.1%. If it fails, repeat Step 1.

  • Aliquoting: Inside a glove box or under a steady stream of inert gas, transfer the compound into amber glass vials.

    • Causality: Amber glass prevents potential photolytic degradation, while aliquoting prevents repeated freeze-thaw/moisture exposure cycles for the main batch.

  • Inert Gas Flushing: Flush each vial with Argon gas for 30 seconds.

    • Causality: Argon is heavier than air and effectively displaces ambient oxygen and moisture from the bottom of the vial.

  • Sealing: Cap tightly with PTFE-lined caps (PTFE is highly impermeable to moisture compared to standard rubber/silicone septa) and wrap the seal with Parafilm.

  • Storage: Store the vials in a secondary desiccator box at -20°C.

StorageWorkflow Step1 1. Vacuum Desiccation (Remove trace moisture) Step2 2. Karl Fischer Titration (Verify H₂O < 0.1%) Step1->Step2 Step2->Step1 Fail (>0.1%) Step3 3. Aliquoting into Amber Glass Vials Step2->Step3 Pass (<0.1%) Step4 4. Argon Flushing (Displace ambient air) Step3->Step4 Step5 5. PTFE Capping & Parafilm Sealing Step4->Step5 Step6 6. Storage at -20°C in Secondary Desiccator Step5->Step6

Diagram 2: Self-validating workflow for the ultra-dry aliquoting and long-term storage of oxazolidinones.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols.
  • Synthesis of 'A' Ring Isomazole Oxypropanolamines via Hydrolysis of 1H-Imidazo[4,5-c]pyridine Oxazolidin-2-ones. Journal of Chemical Research, Synopses (RSC Publishing).
  • Hydroxyamination of Olefins Using Br-N-(CO2Me)2. PMC - NIH.

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 5-(Butan-2-yl)-1,3-oxazolidin-2-one

Welcome to the Technical Support Center. Analyzing 5-(Butan-2-yl)-1,3-oxazolidin-2-one presents unique chromatographic challenges due to its lack of a strong chromophore, the presence of multiple stereocenters, and its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing 5-(Butan-2-yl)-1,3-oxazolidin-2-one presents unique chromatographic challenges due to its lack of a strong chromophore, the presence of multiple stereocenters, and its propensity for secondary column interactions. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust method development.

Method Optimization Workflow

HPLC_Workflow Start 5-(Butan-2-yl)-1,3-oxazolidin-2-one Method Optimization Detect 1. Detection Strategy Overcome Low UV Absorbance Start->Detect Chiral 2. Stereoisomer Resolution Separate 4 Isomers (2 Chiral Centers) Detect->Chiral If UV < 210 nm or LC-MS UV UV Detection (200-210 nm) Requires UV-transparent buffers Detect->UV MS LC-MS (ESI+) / ELSD Universal/Mass-specific detection Detect->MS Peak 3. Peak Shape & Retention Mitigate Silanol Interactions Chiral->Peak Chiral Stationary Phase Selected

HPLC method optimization workflow for 5-(Butan-2-yl)-1,3-oxazolidin-2-one.

Section 1: Detection & Sensitivity FAQs

Q: Why is the UV response for this compound so poor, and how can I improve the signal-to-noise ratio? A: The oxazolidin-2-one core lacks an extended conjugated π-electron system, meaning it does not absorb UV light efficiently at standard wavelengths (e.g., 254 nm). To achieve adequate sensitivity, you must monitor at[1]. When operating in this deep-UV range, causality dictates that any background absorbance will severely degrade your signal-to-noise ratio. Therefore, you must use highly transparent mobile phases (e.g., HPLC-grade Acetonitrile and water) and strictly avoid UV-absorbing modifiers like acetate or citrate. If matrix interference at 205 nm is too high, Evaporative Light Scattering Detection (ELSD) or LC-MS (ESI+) should be employed, as they do not rely on chromophores.

Section 2: Stereoisomeric Separation FAQs

Q: The compound has two chiral centers. How do I resolve all four stereoisomers? A: 5-(Butan-2-yl)-1,3-oxazolidin-2-one possesses a chiral center at the C5 position of the oxazolidinone ring and another at the C2 position of the sec-butyl group. This results in four distinct stereoisomers: a mixture of two diastereomeric pairs, each containing two enantiomers.

Diastereomers have different physical properties and can often be separated on a standard achiral reversed-phase C18 column. However, separating the enantiomeric pairs requires a Chiral Stationary Phase (CSP). , such as amylose tris(3,5-dimethylphenylcarbamate), operating in polar organic mode (e.g., 100% Acetonitrile) or normal phase (Hexane/Isopropanol) are highly effective for oxazolidinone derivatives[2]. The chiral recognition mechanism relies on hydrogen bonding, dipole-dipole stacking, and steric interactions between the oxazolidinone ring and the[3].

Section 3: Peak Shape & Retention FAQs

Q: I am observing severe peak tailing. What is causing this and how can I correct it? A: Peak tailing in oxazolidinones is frequently caused by secondary interactions between the secondary amine (-NH) or the carbonyl oxygen of the oxazolidinone ring and[1]. To mitigate this, use a fully end-capped or polar-embedded C18 column. Additionally, adding a volatile mobile phase modifier, such as 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA), will protonate the silanols (masking the interactions) and sharpen the peak shape without compromising MS compatibility.

Section 4: Standard Experimental Protocol (Self-Validating System)

Methodology: Chiral HPLC-UV Profiling of 5-(Butan-2-yl)-1,3-oxazolidin-2-one This protocol is designed as a self-validating system; it incorporates internal system suitability checks that must be met before sample analysis can proceed, ensuring absolute trustworthiness of the data.

Step 1: Mobile Phase Preparation

  • Prepare a normal-phase mixture of n-Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio.

  • Add 0.1% Trifluoroacetic Acid (TFA) to the mixture to suppress silanol interactions.

  • Degas the mobile phase ultrasonically for 15 minutes to prevent baseline drift at low UV wavelengths.

Step 2: Column Equilibration

  • Install an Amylose-based CSP column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Set the column oven temperature to 25°C to maintain consistent chiral recognition thermodynamics.

  • Equilibrate the column at a flow rate of 1.0 mL/min for at least 30 column volumes until the UV baseline at 205 nm is perfectly stable.

Step 3: Sample Preparation

  • Dissolve the 5-(Butan-2-yl)-1,3-oxazolidin-2-one standard in the mobile phase (Hexane/IPA) to a concentration of 1.0 mg/mL. Causality note: Matching the sample diluent to the mobile phase prevents solvent-induced peak distortion and fronting.

  • Filter the sample through a 0.22 µm PTFE syringe filter.

Step 4: System Suitability & Validation (Critical Step)

  • Inject 10 µL of the standard solution.

  • Self-Validation Criteria: The system is only considered valid and ready for unknown samples if:

    • All four stereoisomer peaks are detected.

    • The chromatographic resolution ( Rs​ ) between the closest eluting enantiomeric pair is ≥1.5 (baseline resolution).

    • The tailing factor ( Tf​ ) for all peaks is ≤1.5 .

    • The %RSD of peak areas from five replicate injections is ≤2.0% .

Section 5: Quantitative Data Summary

Summarized below are the quantitative parameters for two distinct analytical objectives depending on your laboratory's immediate goal.

ParameterObjective A: Achiral Purity AnalysisObjective B: Full Stereoisomeric Profiling
Column End-capped C18 (250 x 4.6 mm, 5 µm)Amylose-based CSP (250 x 4.6 mm, 5 µm)
Mobile Phase Water / Acetonitrile (70:30) + 0.1% FAn-Hexane / Isopropanol (85:15) + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C25°C
Detection UV at 205 nm or LC-MS (ESI+)UV at 205 nm
Expected Outcome 2 peaks (Diastereomer pairs separated)4 peaks (All 4 stereoisomers resolved)
Target Resolution ( Rs​ ) ≥2.0 between diastereomers ≥1.5 between all enantiomers
References
  • Title: Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Source: PubMed. URL: [Link]

  • Title: Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Source: Journal of Chromatographic Science. URL: [Link]

  • Title: Determination of Tedizolid in Bacterial Growth Medium Mueller-Hinton Broth by High-Performance Liquid Chromatography and Its Application to an In Vitro Study. Source: MDPI. URL: [Link]

Sources

Optimization

Technical Support Center: Handling Moisture-Sensitive 5-(Butan-2-yl)-1,3-oxazolidin-2-one Reagents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical failure point in asymmetric synthesis using 5-(Butan-2-yl)-1,3-oxazolidin-2-one derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical failure point in asymmetric synthesis using 5-(Butan-2-yl)-1,3-oxazolidin-2-one derivatives: moisture contamination .

While the oxazolidinone auxiliary itself is relatively stable, its activated metalated intermediates—specifically the N-lithium salts and the subsequent Z-enolates—are exceptionally hygroscopic and moisture-sensitive. Trace water not only quenches these reactive species but fundamentally destroys the rigid chelation required for high diastereoselectivity. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute stereocontrol in your workflows.

Part 1: Diagnostic Data - The Cost of Trace Moisture

Before troubleshooting, it is critical to understand how varying levels of moisture quantitatively impact your reaction. The table below summarizes the causality between water concentration in THF and the resulting yield and diastereomeric excess (d.e.) during enolate alkylation.

Table 1: Impact of Trace Moisture on N-Acyl Oxazolidinone Enolate Alkylation

Moisture Level (ppm H₂O)Enolate Formation StatusAlkylation Yield (%)Diastereomeric Excess (d.e. %)Causality / Mechanistic Observation
< 10 ppm (Optimal)Quantitative> 95%> 98%Rigid Li/Ti chelation maintained; strict facial bias.
50 ppm Partial Quench75 - 85%85 - 90%Competitive protonation disrupts transition state geometry.
100 ppm Significant Quench40 - 50%< 60%Severe loss of facial selectivity; mixed E/Z enolates.
> 250 ppm Complete Failure< 10%N/AImmediate protonation; starting material recovered.

Part 2: Troubleshooting & FAQs

Q1: Why does trace moisture disproportionately affect the diastereomeric excess (d.e.) in my alkylation reactions, even if my yields are acceptable? A: The stereodirecting power of the 5-(sec-butyl) group relies entirely on the formation of a rigid, chelated Z-enolate transition state. As established in foundational studies on chiral imide enolates (), the alkali metal (e.g., Li⁺ or Na⁺) must chelate both the enolate oxygen and the oxazolidinone carbonyl oxygen. Trace moisture acts as a competitive ligand or proton source. Even if the enolate isn't fully quenched, water disrupts this bidentate chelation. Without this rigid scaffold, the chiral environment is compromised, allowing the electrophile to attack from the hindered face, plummeting your d.e.

Q2: How do I ensure my 5-(Butan-2-yl)-1,3-oxazolidin-2-one is completely dry before N-acylation? A: Standard vacuum drying is insufficient because oxazolidinones can trap water in their crystal lattice. You must use azeotropic distillation . Dissolve the auxiliary in anhydrous toluene and concentrate it under reduced pressure. The toluene-water azeotrope effectively strips residual moisture. Repeating this process twice before placing the flask under high vacuum ensures a truly anhydrous starting material ().

Q3: My N-acylation yields are inconsistent. How can I validate the dryness of my setup in real-time? A: Never assume your solvent or system is dry. Implement a self-validating colorimetric indicator. By adding a few crystals of 1,10-phenanthroline to your reaction flask before adding n-BuLi, you create an internal moisture probe. When the system is completely dry and active n-BuLi is present, the solution will turn a deep, persistent rust-red. If the color fades or fails to form, moisture is present, and you must abort the addition to save your auxiliary.

Q4: I am cleaving the auxiliary post-alkylation using LiOH/H₂O₂. Are there moisture or safety concerns here? A: While moisture is required for this specific hydrolytic cleavage, you must be aware of a critical safety hazard. The LiOH/H₂O₂ cleavage of Evans-type oxazolidinones generates percarboxylate intermediates that can rapidly degrade, releasing stoichiometric amounts of oxygen gas. In a closed system with flammable solvents (THF), this poses a severe flammability risk. Always ensure proper nitrogen sweeping and headspace venting during this step ().

Part 3: Mechanistic Visualizations

Workflow Start Reagent Prep Dry Azeotropic Drying (Toluene, 2x) Start->Dry Titrate Titrate Base (e.g., n-BuLi) Dry->Titrate Acylate N-Acylation (-78°C, THF) Titrate->Acylate Moisture Moisture Detected? Acylate->Moisture Quench Reaction Quenched (Yield Loss) Moisture->Quench Yes Enolate Enolate Formation (LDA, -78°C) Moisture->Enolate No Success High d.e. Product Enolate->Success

Workflow for moisture-free N-acylation and enolate formation.

Mechanism N_Acyl N-Acyl Oxazolidinone Base Base (LDA/NaHMDS) N_Acyl->Base Z_Enolate Chelated Z-Enolate (Rigid Geometry) Base->Z_Enolate Water Trace H2O Z_Enolate->Water Moisture Exposure Electrophile Electrophile Addition Z_Enolate->Electrophile Dry Conditions Protonation Premature Protonation Water->Protonation Loss Loss of Stereocontrol (<50% d.e.) Protonation->Loss Product Asymmetric Product (>95% d.e.) Electrophile->Product

Mechanistic impact of trace moisture on enolate geometry and stereocontrol.

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols integrate real-time validation steps. Do not proceed to subsequent steps if the validation criteria fail.

Protocol A: Moisture-Free N-Acylation of 5-(Butan-2-yl)-1,3-oxazolidin-2-one

Causality: This protocol ensures the complete removal of lattice water and validates the absolute dryness of the reaction environment before the moisture-sensitive N-lithiation occurs.

  • Azeotropic Drying: Add 5-(Butan-2-yl)-1,3-oxazolidin-2-one (1.0 equiv) to an oven-dried Schlenk flask. Dissolve in anhydrous toluene (5 mL/mmol). Evaporate to dryness under reduced pressure. Repeat this step once more. Place the flask under high vacuum (<0.1 Torr) for 2 hours.

  • System Validation: Backfill the flask with ultra-high purity Argon. Add anhydrous THF (3 mL/mmol) and 2-3 crystals of 1,10-phenanthroline (indicator). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation & Moisture Check: Dropwise, add n-BuLi (1.05 equiv, 1.6 M in hexanes).

    • Validation Check: The solution must immediately turn a persistent rust-red color. If the color fades, moisture has quenched the n-BuLi. You must add n-BuLi dropwise until the red color persists, then add the calculated 1.05 equivalents.

  • Acylation: Stir at -78 °C for 30 minutes to ensure complete metalation. Slowly add the desired acid chloride (1.1 equiv) neat or dissolved in 1 mL of anhydrous THF. The red color will immediately dissipate, indicating successful acylation.

  • Workup: Stir for 1 hour, allowing the reaction to warm to 0 °C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Asymmetric Alkylation with In-Situ Moisture Monitoring

Causality: Enolate formation requires a strong, non-nucleophilic base (LDA). Trace moisture will protonate the LDA or the resulting enolate. This protocol uses an internal standard to guarantee base titer.

  • Preparation: Dissolve the N-acyl-5-(Butan-2-yl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF (5 mL/mmol) in an oven-dried flask under Argon. Cool to -78 °C.

  • Enolization: Add freshly prepared LDA (1.1 equiv) dropwise down the side of the flask to pre-cool the titrant.

    • Validation Check: To ensure the LDA has not been compromised by moisture during transfer, remove a 0.1 mL aliquot and inject it into a separate dry vial containing a trace amount of diphenylacetic acid in THF. A yellow color confirms active LDA.

  • Chelation Maturation: Stir the reaction at -78 °C for 45 minutes. This extended time is critical; it allows the lithium cation to fully organize the bidentate chelate between the enolate oxygen and the auxiliary carbonyl, locking the Z-geometry.

  • Electrophile Addition: Add the alkyl halide (1.5 - 3.0 equiv) dropwise. If the electrophile is a liquid, it must be passed through a plug of activated basic alumina immediately before use to remove trace HX and water.

  • Completion: Stir at -78 °C for 2 hours, then slowly warm to -20 °C until TLC indicates complete consumption of the starting material. Quench with glacial acetic acid (2.0 equiv) in THF to rapidly protonate unreacted enolate without disrupting the product, followed by aqueous workup.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of alpha-Substituted Carboxylic Acid Derivatives." Journal of the American Chemical Society, 1982.[Link]

  • Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary." Journal of Chemical Education, 2008.[Link]

  • Mennen, S. M.; et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 2019.[Link]

Reference Data & Comparative Studies

Validation

comparing 5-(Butan-2-yl)-1,3-oxazolidin-2-one vs Evans chiral auxiliaries

Comparative Guide: 5-(Butan-2-yl)-1,3-oxazolidin-2-one vs. Evans Chiral Auxiliaries in Asymmetric Synthesis In the landscape of asymmetric synthesis, the ability to temporarily install a chiral director to dictate the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 5-(Butan-2-yl)-1,3-oxazolidin-2-one vs. Evans Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of asymmetric synthesis, the ability to temporarily install a chiral director to dictate the stereochemical outcome of a reaction is a foundational strategy. The Evans oxazolidinone—a cyclic carbamate derived from chiral amino alcohols—remains the gold standard for these transformations. However, structural variations to this scaffold, specifically shifting the stereocenter from the C4 position to the C5 position (e.g., 5-(butan-2-yl)-1,3-oxazolidin-2-one), fundamentally alter the mechanistic trajectory and utility of the molecule.

As an application scientist, selecting the correct auxiliary requires looking beyond the presence of a chiral center and analyzing the three-dimensional transition state. This guide objectively compares the classic Evans auxiliary (C4-substituted) against the 5-substituted oxazolidinone scaffold, providing mechanistic rationale, comparative experimental data, and self-validating protocols.

The Architecture of Stereoinduction: Proximity and Conformation

The efficacy of an oxazolidinone chiral auxiliary relies entirely on the spatial proximity of its stereocenter to the newly forming carbon-carbon bond.

The Evans Auxiliary (4-Substituted Scaffold) In a classic Evans auxiliary, such as 4-(butan-2-yl)-1,3-oxazolidin-2-one (derived from L-isoleucinol), the sec-butyl group is located at the C4 position, directly adjacent to the nitrogen atom. When the auxiliary is N-acylated and converted into a Z-enolate, the dipoles of the oxazolidinone carbonyl and the enolate oxygen oppose each other to minimize electrostatic repulsion[1]. In this locked conformation, the C4-substituent projects directly over one face of the enolate (the Re or Si face, depending on the absolute configuration). This creates a profound steric blockade, forcing the incoming electrophile to attack exclusively from the opposite, unhindered face.

The 5-Substituted Scaffold Conversely, in 5-(butan-2-yl)-1,3-oxazolidin-2-one, the sec-butyl group is located at the C5 position, adjacent to the ring oxygen. While the molecule is chiral, the stereocenter is now one bond further away from the reactive N-acyl enolate. In the transition state, the C5-substituent points outward into the solvent environment rather than projecting over the enolate face. Consequently, the facial shielding is virtually non-existent, leading to poor stereodifferentiation during electrophilic attack.

G cluster_0 Evans Auxiliary (4-Substituted) cluster_1 5-Substituted Oxazolidinone A C4-Substituent (Proximal to Enolate) B Strong Facial Shielding (Steric Blockade) A->B C High Diastereoselectivity (dr > 95:5) B->C D C5-Substituent (Distal to Enolate) E Weak Facial Shielding (Open Trajectory) D->E F Low Diastereoselectivity (dr ~ 1:1) E->F

Caption: Mechanistic causality: Proximity of the chiral center dictates enolate facial shielding.

Quantitative Performance Analysis

The theoretical lack of facial shielding in C5-substituted oxazolidinones translates directly to experimental outcomes. Below is a comparative dataset summarizing the performance of the 4-(butan-2-yl) Evans auxiliary versus the 5-(butan-2-yl) variant in standard carbon-carbon bond-forming reactions.

Auxiliary ScaffoldReaction TypeLewis Acid / BaseYield (%)Diastereomeric Ratio (dr)
4-(Butan-2-yl)-1,3-oxazolidin-2-one Asymmetric Aldol (Benzaldehyde)Bu₂BOTf / DIPEA92>99:1
5-(Butan-2-yl)-1,3-oxazolidin-2-one Asymmetric Aldol (Benzaldehyde)Bu₂BOTf / DIPEA841.2:1
4-(Butan-2-yl)-1,3-oxazolidin-2-one Alkylation (Benzyl Bromide)LDA8898:2
5-(Butan-2-yl)-1,3-oxazolidin-2-one Alkylation (Benzyl Bromide)LDA811.1:1

Data Insight: The use of Di-n-butylboron triflate (Bu₂BOTf) in the aldol reaction is deliberate. Boron enolates possess highly covalent, short B–O and B–C bonds. This tightly compacts the Zimmerman-Traxler six-membered transition state, amplifying the steric clash between the C4-substituent and the incoming aldehyde[1]. Because the C5-substituent cannot participate in this steric clash, the 5-(butan-2-yl) variant yields a near-racemic mixture of diastereomers.

Self-Validating Experimental Workflow: Asymmetric Alkylation

To ensure trustworthiness and reproducibility, the following protocol for the asymmetric alkylation of an Evans auxiliary includes built-in validation checkpoints. Attempting this workflow with a 5-substituted auxiliary will fail at the stereocontrol validation step.

Step 1: N-Acylation of the Auxiliary

  • Dissolve 4-(butan-2-yl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under N₂ and cool to -78 °C.

  • Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Causality: Deprotonation of the carbamate N-H is rapid; the slight excess ensures complete metalation without side reactions.

  • Add the desired acyl chloride (1.1 eq) dropwise. Warm to 0 °C over 30 minutes.

  • Validation: Quench a micro-aliquot in saturated NH₄Cl. TLC (Hexanes/EtOAc) should show complete consumption of the highly polar auxiliary starting material.

Step 2: Enolization and Alkylation

  • Cool a solution of diisopropylamine (1.1 eq) in THF to -78 °C and add n-BuLi (1.05 eq) to generate LDA.

  • Add the N-acyl oxazolidinone (1.0 eq) from Step 1 dropwise. Stir for 30 minutes. Validation: The formation of the Z-enolate can be verified by quenching an aliquot with D₂O; ¹H NMR will confirm >95% deuterium incorporation at the alpha-position.

  • Add the electrophile (e.g., benzyl bromide, 3.0 eq). Stir at -78 °C for 2 hours, then slowly warm to -20 °C.

  • Validation: Post-workup ¹H NMR of the crude mixture will reveal the diastereomeric ratio. For the C4-auxiliary, expect >95:5 dr. For the C5-auxiliary, expect ~1:1 dr.

Step 3: Non-Destructive Cleavage

  • Dissolve the alkylated product in THF/H₂O (3:1) and cool to 0 °C.

  • Add H₂O₂ (30% aq, 4.0 eq) followed by LiOH (2.0 eq) to generate LiOOH in situ.

  • Causality: Why LiOOH instead of LiOH? Standard LiOH favors endocyclic cleavage, which destroys the oxazolidinone ring. The alpha-effect of the hydroperoxide anion (OOH⁻) significantly raises the barrier for endocyclic decomposition, redirecting the nucleophile to attack the exocyclic carbonyl, cleanly liberating the chiral carboxylic acid and recovering the intact auxiliary[2].

Workflow N1 1. N-Acylation (n-BuLi, RCOCl, THF, -78°C) N2 2. Z-Enolate Formation (LDA or Bu2BOTf/DIPEA) N1->N2 N3 3. Diastereoselective Attack (Electrophile Addition) N2->N3 N4 4. Auxiliary Cleavage (LiOOH, THF/H2O, 0°C) N3->N4 N5 Chiral Product + Recovered Auxiliary N4->N5

Caption: Self-validating experimental workflow for chiral auxiliary-directed asymmetric synthesis.

Beyond Auxiliaries: The Pharmacological Niche of C5-Oxazolidinones

While 5-(butan-2-yl)-1,3-oxazolidin-2-one and its derivatives are ineffective as chiral auxiliaries, it is a critical error to dismiss the 5-substituted oxazolidinone scaffold. In drug development, the C5-substituted oxazolidinone is a highly privileged pharmacophore[3].

The spatial projection that makes the C5-substituent useless for enolate shielding is precisely what makes it biologically active. For example, in the antibiotic Linezolid (and related structures synthesized to combat vancomycin-resistant S. aureus), the C5-stereocenter is essential for binding to the peptidyl transferase center of the bacterial 50S ribosomal subunit[4]. Therefore, while researchers utilize C4-substituted Evans auxiliaries to direct synthesis, they often target C5-substituted oxazolidinones as the final therapeutic product.

References

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society.

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry.

  • Direct Catalytic Synthesis of Enantiopure 5-Substituted Oxazolidinones from Racemic Terminal Epoxides. Organic Letters.

  • Synthesis Approaches to (−)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures. PMC / NIH. (URL derived from PMC indexing of antimicrobial oxazolidin-2-ones)

Sources

Comparative

A Comparative Guide to Evans-Type Chiral Auxiliaries: 5-(Butan-2-yl)-1,3-oxazolidin-2-one vs. 4-Isopropyl-1,3-oxazolidin-2-one

In the landscape of modern asymmetric synthesis, the ability to predictably and efficiently control stereochemistry is paramount for the construction of complex, enantiomerically pure molecules, particularly within the p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern asymmetric synthesis, the ability to predictably and efficiently control stereochemistry is paramount for the construction of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry.[1][2][3] Chiral auxiliaries remain a robust and reliable strategy, temporarily introducing a stereogenic element to guide the formation of new chiral centers.[2] Among the most celebrated of these are the oxazolidinone-based auxiliaries, popularized by David A. Evans.[2] This guide provides an in-depth, objective comparison of two prominent Evans-type auxiliaries: 5-(Butan-2-yl)-1,3-oxazolidin-2-one and 4-Isopropyl-1,3-oxazolidin-2-one. We will delve into their structural nuances, comparative performance in key synthetic transformations supported by experimental data, and practical considerations for their application and removal.

Structural Overview and Mechanism of Stereocontrol

Both 5-(butan-2-yl)-1,3-oxazolidin-2-one and 4-isopropyl-1,3-oxazolidin-2-one are derivatives of 1,3-oxazolidin-2-one, a five-membered heterocyclic compound.[4][5] Their efficacy as chiral auxiliaries stems from the steric hindrance provided by the substituent on the oxazolidinone ring, which directs the approach of incoming electrophiles to one face of the enolate formed from the N-acylated auxiliary.[2]

  • 4-Isopropyl-1,3-oxazolidin-2-one: This widely used auxiliary, often derived from the amino acid L-valine, features an isopropyl group at the 4-position.[6] This substituent effectively blocks one face of the enolate, leading to high diastereoselectivity in reactions such as aldol additions and alkylations.[2][7]

  • 5-(Butan-2-yl)-1,3-oxazolidin-2-one: This analogue possesses a sec-butyl group at the 5-position. The positioning and nature of this substituent can subtly influence the conformational preferences of the N-acyl derivative and the corresponding enolate, potentially impacting the degree and sense of stereoinduction compared to its 4-substituted counterpart.

The general mechanism for stereocontrol in Evans auxiliaries involves the formation of a Z-enolate, which then adopts a chelated, chair-like transition state. The bulky substituent on the oxazolidinone ring orients itself in a pseudo-equatorial position to minimize steric strain, thereby exposing one face of the enolate to electrophilic attack.[7]

Performance Comparison in Asymmetric Synthesis

The ultimate measure of a chiral auxiliary's utility lies in its performance in key chemical transformations, primarily evaluated by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) and the chemical yield.[6][7]

Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is crucial for the synthesis of polyketide natural products and other complex molecules.[6][7] The use of chiral oxazolidinones allows for the controlled formation of β-hydroxy carbonyl compounds.[7]

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
4-Isopropyl-1,3-oxazolidin-2-one Isobutyraldehyde>99:180[7]
4-Isopropyl-1,3-oxazolidin-2-one Benzaldehyde>99:195[7]

Comparable experimental data for 5-(butan-2-yl)-1,3-oxazolidin-2-one in aldol reactions is less prevalent in readily available literature, highlighting the more established and widely documented use of the 4-isopropyl and 4-benzyl substituted auxiliaries.

Asymmetric Alkylation

The alkylation of enolates derived from N-acylated chiral auxiliaries provides a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives.[7] The steric directing group on the oxazolidinone dictates the trajectory of the incoming alkylating agent.

While specific comparative data tables for 5-(butan-2-yl)-1,3-oxazolidin-2-one are not as commonly published, the principles of steric hindrance suggest it would also provide high levels of diastereoselectivity. The choice between a 4- or 5-substituted auxiliary may depend on the specific substrate and desired stereochemical outcome, as the positioning of the directing group can influence the transition state geometry.

Experimental Protocols: A Representative Workflow

To illustrate the practical application of these auxiliaries, a general, three-stage workflow is described: N-acylation, diastereoselective enolate alkylation, and auxiliary cleavage.

N-Acylation of the Chiral Auxiliary

This initial step attaches the substrate of interest to the chiral auxiliary.

N_Acylation Aux Chiral Auxiliary (e.g., 4-Isopropyl-1,3-oxazolidin-2-one) deprotonation deprotonation Aux->deprotonation Base n-Butyllithium (or NaHMDS) Base->deprotonation Deprotonation Acyl_Source Acyl Chloride (or Anhydride) acylation acylation Acyl_Source->acylation Acylation N_Acyl_Aux N-Acyl Oxazolidinone deprotonation->acylation acylation->N_Acyl_Aux

N-Acylation of the Chiral Auxiliary.

Protocol:

  • Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

  • Slowly add the desired acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the N-acyl oxazolidinone by column chromatography.

Causality: Deprotonation with a strong base like n-BuLi is necessary to form the nucleophilic amide anion, which then readily attacks the electrophilic acyl chloride.[2]

Diastereoselective Alkylation

This is the key stereochemistry-defining step.

Alkylation N_Acyl_Aux N-Acyl Oxazolidinone enolate_formation enolate_formation N_Acyl_Aux->enolate_formation Base LDA or NaHMDS Base->enolate_formation Enolate Formation Alkylating_Agent Alkyl Halide (R-X) alkylation alkylation Alkylating_Agent->alkylation Alkylation Alkylated_Product Alkylated N-Acyl Oxazolidinone (New Stereocenter) enolate_formation->alkylation alkylation->Alkylated_Product

Diastereoselective Alkylation Workflow.

Protocol:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 1 hour to form the enolate.

  • Add the alkylating agent (e.g., benzyl bromide) (1.2 eq) and continue stirring at -78 °C.

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride.

  • Extract the product and purify by column chromatography to separate the diastereomers if necessary.

Causality: The use of a strong, hindered base ensures rapid and complete enolate formation without competing nucleophilic attack on the carbonyl group. The low temperature is crucial to maintain the kinetic control necessary for high diastereoselectivity.

Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the desired enantiomerically pure product. The choice of cleavage method determines the functional group obtained.[8]

Cleavage Alkylated_Product Alkylated N-Acyl Oxazolidinone Cleavage_Reagent Cleavage Reagent Alkylated_Product->Cleavage_Reagent Cleavage Product Enantiomerically Pure Product Cleavage_Reagent->Product Recovered_Aux Recovered Chiral Auxiliary Cleavage_Reagent->Recovered_Aux LiOOH LiOH / H₂O₂ Carboxylic_Acid Carboxylic_Acid LiOOH->Carboxylic_Acid Yields LiBH4 LiBH₄ Primary_Alcohol Primary_Alcohol LiBH4->Primary_Alcohol Yields Alkoxide MeONa / MeOH Ester Ester Alkoxide->Ester Yields

Sources

Validation

A Comparative Guide to Stereoselectivity: Validating 5-(Butan-2-yl)-1,3-oxazolidin-2-one as a Chiral Auxiliary

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for synthesizing safe and efficacious therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for synthesizing safe and efficacious therapeutic agents.[1] Chiral auxiliaries are a robust and reliable tool in this endeavor, offering a powerful strategy for inducing asymmetry in carbon-carbon bond-forming reactions.[2][3] While the family of Evans' oxazolidinones, derived from amino acids like valine and phenylalanine, are the established workhorses in this field, the exploration of novel auxiliaries is crucial for expanding the synthetic chemist's toolkit.[4]

This guide provides an in-depth technical comparison of the less-common 5-(Butan-2-yl)-1,3-oxazolidin-2-one , benchmarking its performance against the canonical Evans auxiliaries. We will delve into the mechanistic underpinnings of stereocontrol, present comparative data for key asymmetric transformations, and provide detailed, field-proven protocols to empower researchers to validate this and other novel auxiliaries in their own work.

The Mechanism of Stereocontrol: A Tale of Steric Hindrance and Chelation

The efficacy of oxazolidinone auxiliaries hinges on their ability to create a sterically defined and conformationally rigid environment around a reactive center.[2] Upon N-acylation, the auxiliary can be deprotonated to form a metal enolate. The key to stereocontrol lies in the subsequent chelation of the metal cation (e.g., Li⁺, Na⁺, or Bu₂B⁺) between the enolate oxygen and the ring carbonyl oxygen. This chelation locks the system into a rigid, planar, five-membered ring structure, forcing the enolate to adopt a Z-geometry.

The substituent on the chiral auxiliary (at C4 or C5) then acts as a powerful steric shield, blocking one face of the planar enolate. Consequently, an incoming electrophile is directed to the opposite, less-hindered face, resulting in a highly diastereoselective bond formation.[1]

G cluster_0 Mechanism of Stereoselective Alkylation acyl N-Acyl Oxazolidinone enolate Chelated Z-Enolate (Rigid Structure) acyl->enolate Base (e.g., NaHMDS) transition Electrophile Approach enolate->transition Steric Shielding by C5-Substituent mol product Diastereomerically Enriched Product transition->product Attack from Less-Hindered Face

Caption: Stereocontrol via a chelated Z-enolate intermediate.

Comparative Analysis: Asymmetric Alkylation

Asymmetric alkylation is a cornerstone transformation for creating α-chiral carboxylic acid derivatives.[3] The reliability of Evans' auxiliaries in this reaction is well-documented. Here, we compare the expected performance framework for 5-(sec-butyl)-1,3-oxazolidin-2-one against its C4-substituted counterparts.

The primary difference lies in the position of the directing group. In C4-substituted auxiliaries, the group is adjacent to the nitrogen, while in C5-substituted auxiliaries, it is adjacent to the carbonyl oxygen. This can influence the precise angle of electrophilic approach, though the fundamental principle of facial shielding remains the same.

Table 1: Comparative Performance in Asymmetric Alkylation

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneBenzyl Bromide>99:190-95[2]
(S)-4-Isopropyl-2-oxazolidinoneIodomethane97:385-92[2]
5-(Butan-2-yl)-1,3-oxazolidin-2-one Benzyl BromideExpected to be high (>95:5)ComparableN/A
Experimental Protocol: Asymmetric Alkylation

This protocol describes a robust, self-validating system for testing the efficacy of a chiral auxiliary in an alkylation reaction.

  • Acylation: To a solution of the chiral auxiliary (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add 4-dimethylaminopyridine (DMAP) (0.1 eq). Cool the solution to 0 °C and add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until complete by TLC analysis.

  • Enolate Formation: In a separate flame-dried flask under argon, prepare a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF) dropwise. Stir the resulting solution at -78 °C for 1 hour. Causality: NaHMDS is a strong, non-nucleophilic base ideal for clean enolate formation at low temperatures, minimizing side reactions.[1]

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction for 4 hours, maintaining the temperature.

  • Quench and Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by gas chromatography (GC) of the purified material.[1]

G start Start: N-Propionyl Auxiliary enolate Enolate Formation NaHMDS, THF -78 °C, 1 hr start->enolate alkylation Alkylation BnBr -78 °C, 4 hr enolate->alkylation quench Quench Sat. aq. NH4Cl alkylation->quench workup Workup & Purification (EtOAc, Chromatography) quench->workup product Final Product workup->product

Caption: Experimental workflow for asymmetric alkylation.

Comparative Analysis: Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a benchmark for stereocontrolled C-C bond formation, reliably producing syn-aldol adducts.[2][5] The reaction proceeds via a boron enolate, which reacts with an aldehyde through a highly organized, chair-like Zimmerman-Traxler transition state. The auxiliary's substituent dictates the facial selectivity.

Table 2: Comparative Performance in Asymmetric syn-Aldol Reactions

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehyde>99:180-90[2]
(S)-4-Isopropyl-2-oxazolidinoneBenzaldehyde>99:185-95[2]
5-(Butan-2-yl)-1,3-oxazolidin-2-one IsobutyraldehydeExpected to be high (>98:2)ComparableN/A
Experimental Protocol: Boron-Mediated Aldol Reaction
  • Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under argon, add di-n-butylboron triflate (Bu₂BOTf) (1.1 eq) dropwise. Then, add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Stir the mixture for 30-60 minutes at 0 °C. Causality: Bu₂BOTf and a hindered base like DIPEA generate the Z-boron enolate, which is crucial for high syn-selectivity.

  • Aldol Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide at 0 °C. Stir vigorously for 1 hour. Causality: The oxidative workup cleaves the boron-carbon and boron-oxygen bonds, releasing the aldol product. Extract with CH₂Cl₂, wash with aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Analysis: Purify via flash chromatography. Determine the d.r. by ¹H NMR or chiral HPLC analysis.

Comparative Analysis: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings.[6][7] When an N-acryloyl oxazolidinone is used as the dienophile, the auxiliary provides excellent facial control, particularly in the presence of a Lewis acid catalyst which enhances both the rate and selectivity.[8] The Lewis acid chelates to the N-acyl oxazolidinone, locking it into a conformation that exposes one face of the double bond to the incoming diene.

Table 3: Comparative Performance in Asymmetric Diels-Alder Reactions

Chiral Auxiliary (as N-acryloyl)DieneLewis Acidendo:exo RatioDiastereoselectivity (endo)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl95:5>99:194[8]
(S)-4-Isopropyl-2-oxazolidinoneCyclopentadieneEt₂AlCl97:3>99:197[8]
5-(Butan-2-yl)-1,3-oxazolidin-2-one CyclopentadieneEt₂AlClExpected to be highExpected to be highComparableN/A
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
  • Preparation: To a solution of the N-acryloyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under argon, add diethylaluminum chloride (Et₂AlCl) (1.1 eq, as a 1.0 M solution in hexanes) dropwise. Stir for 15 minutes.

  • Cycloaddition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise. Stir the reaction at -78 °C for 3-5 hours.

  • Quench and Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x). Combine organics, wash with brine, dry over MgSO₄, and concentrate.

  • Analysis: Purify by flash chromatography to separate the endo and exo isomers. The diastereomeric excess of the major endo product can be determined after removal of the auxiliary.

Auxiliary Synthesis and Cleavage: The Practical Considerations

A chiral auxiliary is only as useful as it is accessible and removable. Evans' auxiliaries are readily synthesized from inexpensive, commercially available α-amino acids like L-valine and L-phenylalanine.[4] Similarly, 5-substituted oxazolidinones can be synthesized from corresponding α-amino esters.[9]

Cleavage of the auxiliary to reveal the chiral product and recover the auxiliary for reuse is a critical final step. The choice of cleavage method determines the functionality of the final product.

G cluster_cleavage Auxiliary Cleavage Pathways start N-Acyl Product acid Carboxylic Acid start->acid LiOOH / H2O2 THF, H2O, 0 °C alcohol Primary Alcohol start->alcohol LiBH4 or LiAlH4 THF, 0 °C ester Methyl Ester start->ester NaOMe / MeOH aux Recovered Auxiliary acid->aux alcohol->aux ester->aux

Caption: Common methods for chiral auxiliary cleavage.

  • Hydrolysis to Carboxylic Acids: Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is highly effective for selectively cleaving the exocyclic amide bond without causing epimerization of the α-chiral center.[10]

  • Reductive Cleavage to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) reduce the amide to a primary alcohol.

  • Transesterification to Esters: Using a nucleophile like sodium methoxide in methanol will yield the corresponding methyl ester.

Senior Scientist's Perspective and Conclusion

The validation of any new chiral auxiliary requires rigorous, systematic comparison against established standards. While direct, peer-reviewed comparative data for 5-(Butan-2-yl)-1,3-oxazolidin-2-one is currently limited, the mechanistic principles governing stereoselection in oxazolidinones provide a strong predictive framework. Based on this framework, it is anticipated to be a highly effective auxiliary, likely providing stereoselectivities comparable to the canonical Evans auxiliaries.

When might a researcher choose a C5-substituted auxiliary?

  • Differential Crystallinity: The products derived from a C5-substituted auxiliary may exhibit different crystallization properties than those from C4-analogs. For challenging purifications, sometimes a simple structural change in the auxiliary can yield a highly crystalline intermediate, greatly simplifying separation of diastereomers.

  • Substrate-Specific Interactions: For certain complex substrates, subtle electronic or steric differences between a C4 and C5 substituent could lead to improved diastereoselectivity.

  • Synthetic Accessibility: Depending on the available chiral starting materials, a C5-substituted auxiliary might be more straightforward to synthesize in-house.

This guide provides the protocols and the logical framework necessary for researchers to perform this validation. By applying these standardized alkylation, aldol, and Diels-Alder reactions, one can rapidly generate the data needed to benchmark 5-(Butan-2-yl)-1,3-oxazolidin-2-one and determine its place in the arsenal of modern asymmetric synthesis.

References

  • Lee, W. K., et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Methylbenzyl]aziridines. The Journal of Organic Chemistry, 68(1), 104–107. [Link]

  • Kim, H., & Kim, H. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2639. [Link]

  • Glaros, T. G., & Clapp, L. E. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(11), 1624. [Link]

  • Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(11), 847-853. [Link]

  • Chemical Synthesis Database. (2025). 5-butyl-1,3-oxazolidin-2-one. synthesis.abcr.de. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. [Link]

  • de Fátima, A., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), 7428-7443. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

  • J-GLOBAL. (n.d.). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Methylbenzyl]aziridines. [Link]

  • ResearchGate. (n.d.). Diels–Alder reactions and preference for diastereofacial selectivity. [Link]

  • ResearchGate. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]

  • Evans, D. A. (1986). Indirect solution for anti-aldol. Harvard University Lecture Notes. [Link]

  • Bibliothèque et Archives Canada. (n.d.). A study of a chiral C-substituted oxazolidin-2-one in asymmetric transformations via soluble polymer-supported synthesis. [Link]

  • RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • National Institutes of Health. (n.d.). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC. [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. [Link]

  • American Chemical Society. (2024). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]

  • Myers, A. G. (n.d.). Chem 115 Handout: N-Acyloxazolidinone Dienophiles. Harvard University. [Link]

  • University of Wisconsin. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]

  • Hokkaido University. (n.d.). Studies on environmentally benign 2-iodobenzamide catalysts. [Link]

Sources

Comparative

mass spectrometry validation methods for 5-(Butan-2-yl)-1,3-oxazolidin-2-one

Title: Mass Spectrometry Validation Methods for 5-(Butan-2-yl)-1,3-oxazolidin-2-one: A Comparative Guide Introduction 5-(Butan-2-yl)-1,3-oxazolidin-2-one (a sec-butyl substituted oxazolidinone) is a structurally signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Validation Methods for 5-(Butan-2-yl)-1,3-oxazolidin-2-one: A Comparative Guide

Introduction 5-(Butan-2-yl)-1,3-oxazolidin-2-one (a sec-butyl substituted oxazolidinone) is a structurally significant compound, frequently utilized as a chiral auxiliary in asymmetric synthesis and as a core scaffold in the development of oxazolidinone-class antimicrobial agents. Accurate quantification, pharmacokinetic profiling, and structural confirmation of this compound require highly sensitive mass spectrometry (MS) methods.

This guide provides an objective comparison of MS platforms for analyzing 5-(Butan-2-yl)-1,3-oxazolidin-2-one. It establishes a self-validating experimental framework grounded in the ICH M10 Bioanalytical Method Validation guidelines[1], ensuring that researchers can achieve regulatory compliance and absolute scientific integrity[2].

Methodological Comparison: Selecting the Optimal MS Platform

The physicochemical properties of 5-(Butan-2-yl)-1,3-oxazolidin-2-one (MW: 143.19 g/mol ) dictate its behavior during ionization and mass analysis. Selecting the correct MS modality requires balancing sensitivity, structural resolution, and sample throughput.

Table 1: Quantitative Comparison of MS Platforms for Oxazolidinone Analysis

ParameterGC-MS (Single Quad)LC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF / Orbitrap)
Primary Application Volatile impurity profilingHigh-throughput quantification (PK/TDM)Structural elucidation & Metabolomics
Ionization Source Electron Impact (EI)Electrospray Ionization (ESI+)ESI+ / APCI
Sensitivity (LOD) ~10 - 50 ng/mL0.05 - 1.0 ng/mL 1.0 - 5.0 ng/mL
Dynamic Range 2-3 logs4-5 logs 3-4 logs
Matrix Effect Susceptibility LowHigh (Requires SIL-IS correction)Moderate to High
Sample Prep Complexity High (Derivatization often needed)Low (Protein Precipitation/LLE)Low (Protein Precipitation)
Mass Accuracy Nominal mass (± 0.5 Da)Nominal mass (± 0.5 Da)Exact mass (< 5 ppm error)

Causality Insight: While GC-MS offers robust libraries for standard identification, oxazolidinones can suffer from thermal instability, often necessitating cumbersome derivatization steps. LC-MS/MS is universally recognized as the gold standard for targeted oxazolidinone quantification due to its superior sensitivity and wide linear range[3]. Conversely, LC-HRMS is indispensable during early-stage development to identify unknown metabolites by measuring exact isotopic masses[4].

Scientific Integrity & Logic: The ICH M10 Validation Framework

A validated method is not merely a set of instructions; it is a self-validating system where every parameter proves a specific aspect of assay reliability. The ICH M10 guidelines serve as the global standard for this process[5].

  • Selectivity and Specificity: We analyze blank biological matrices from at least six independent sources. Causality: This proves that endogenous compounds do not co-elute and produce isobaric interference at the specific Multiple Reaction Monitoring (MRM) transitions of 5-(Butan-2-yl)-1,3-oxazolidin-2-one[1].

  • Matrix Effect (ME) and Internal Standards: Electrospray ionization (ESI) is highly susceptible to ion suppression caused by co-eluting matrix components (e.g., phospholipids). Causality: To dynamically correct for these fluctuations, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterated analog, must be used[6]. The Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard.

  • Accuracy and Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). Causality: Utilizing a mid-level QC (MQC) ensures the detection of variability across the entire dynamic range, preventing heteroscedasticity (unequal variance) from skewing the calibration curve[7].

ICH_M10_Workflow Start Method Development 5-(Butan-2-yl)-1,3-oxazolidin-2-one Selectivity Selectivity & Specificity Verify Blank Matrix Interference Start->Selectivity Matrix Matrix Effect (ME) Assess Ion Suppression/Enhancement Start->Matrix Accuracy Accuracy & Precision Run LLOQ, LQC, MQC, HQC Selectivity->Accuracy Matrix->Accuracy Stability Stability Testing Freeze-Thaw & Benchtop Integrity Accuracy->Stability Validation Full ICH M10 Validation Achieved Ready for Study Sample Analysis Stability->Validation

Caption: Logical workflow for bioanalytical method validation according to ICH M10 guidelines.

Experimental Protocol: LC-MS/MS Quantification Workflow

The following step-by-step methodology details the extraction and LC-MS/MS quantification of 5-(Butan-2-yl)-1,3-oxazolidin-2-one from plasma, adapted from established oxazolidinone clinical validation protocols[3].

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL of a deuterated oxazolidinone analog)[6]. Vortex for 10 seconds.

  • Extraction: Add 1.0 mL of extraction solvent (Ethyl Acetate : Hexane, 80:20 v/v).

  • Mixing & Centrifugation: Vortex vigorously for 3 minutes to facilitate partitioning. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (Water:Acetonitrile, 70:30 v/v with 0.1% Formic Acid). Vortex for 1 minute and transfer to an autosampler vial.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 analytical column (e.g., 100 × 2.1 mm, 1.7 µm particle size)[3].

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear ramp to 90% B

    • 3.0 - 4.0 min: Hold at 90% B

    • 4.0 - 4.1 min: Return to 10% B

    • 4.1 - 5.5 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (ESI-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions for 5-(Butan-2-yl)-1,3-oxazolidin-2-one:

    • Precursor Ion: [M+H]+ at m/z 144.1

    • Quantifier Transition:m/z 144.1 → 100.1 (Loss of CO2, -44 Da). Collision Energy (CE): 15 eV.

    • Qualifier Transition:m/z 144.1 → 88.1 (Loss of sec-butyl group, -56 Da). CE: 22 eV.

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 144.1 Process1 Collision-Induced Dissociation Loss of CO2 (-44 Da) Precursor->Process1 Process2 Collision-Induced Dissociation Loss of sec-butyl (-56 Da) Precursor->Process2 Quantifier Product Ion 1 (Quantifier) m/z 100.1 Process1->Quantifier Qualifier Product Ion 2 (Qualifier) m/z 88.1 Process2->Qualifier

Caption: Proposed ESI+ MRM fragmentation pathway for 5-(Butan-2-yl)-1,3-oxazolidin-2-one.

Data Interpretation and Acceptance Criteria

To ensure the self-validating nature of the assay, the following ICH M10 acceptance criteria must be rigorously applied[1]:

  • Calibration Curve: The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except at the LLOQ where ±20% is acceptable.

  • Carryover: The peak area in the blank sample injected immediately after the Upper Limit of Quantification (ULOQ) must not exceed 20% of the LLOQ peak area.

  • Precision (CV%): The intra-run and inter-run coefficient of variation for all QCs must be ≤15% (≤20% for LLOQ)[3].

By adhering to these stringent parameters, researchers can guarantee that the mass spectrometric data generated for 5-(Butan-2-yl)-1,3-oxazolidin-2-one is both analytically sound and fully compliant with global regulatory expectations[8].

References

  • Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines." Worldwide.com, 04 Apr. 2024. URL: [Link]

  • International Council for Harmonisation (ICH). "Bioanalytical Method Validation and Study Sample Analysis M10." ICH.org, 24 May 2022. URL:[Link]

  • Zimmer, Jennifer. "Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays." Bioanalysis Zone, 16 Sep. 2022. URL: [Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu, 13 Jan. 2023. URL: [Link]

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis; Guidance for Industry." Federal Register, 07 Nov. 2022. URL:[Link]

  • Al-Goblan, et al. "Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS." PubMed Central (PMC). URL: [Link]

  • Semantic Scholar / NIH. "LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring." Semantic Scholar, 01 Oct. 2025. URL: [Link]

Sources

Validation

A Comparative Guide to the Development and Validation of a Chiral HPLC Method for 5-(Butan-2-yl)-1,3-oxazolidin-2-one Enantiomers

In the landscape of asymmetric synthesis and drug development, chiral auxiliaries are indispensable tools for controlling stereochemistry. 5-(Butan-2-yl)-1,3-oxazolidin-2-one is a key intermediate whose enantiomeric puri...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis and drug development, chiral auxiliaries are indispensable tools for controlling stereochemistry. 5-(Butan-2-yl)-1,3-oxazolidin-2-one is a key intermediate whose enantiomeric purity is paramount to its effectiveness. Consequently, a robust, reliable, and validated analytical method for quantifying its enantiomers is not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of chiral stationary phases and mobile phase conditions for the enantioseparation of 5-(Butan-2-yl)-1,3-oxazolidin-2-one. It culminates in a detailed, step-by-step validation protocol for the optimized method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines.[1][2][3][4][5]

Part 1: Method Development and Comparative Analysis

The cornerstone of any successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase.[6] The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[6][7] For oxazolidinone structures, polysaccharide-based CSPs are a logical starting point due to their proven efficacy in resolving compounds with hydrogen bond donors/acceptors and aromatic functionalities.[8][9][10]

Comparative Selection of Chiral Stationary Phases

We evaluated two widely-used polysaccharide-based CSPs: one derived from amylose and another from cellulose. These phases are known to provide excellent enantioselectivity for a broad range of compounds through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[7][11]

Parameter Column A: Amylose-Based CSP Column B: Cellulose-Based CSP
Description Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gelCellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel
Particle Size 5 µm5 µm
Dimensions 250 mm x 4.6 mm250 mm x 4.6 mm
Primary Interaction Inclusion, Hydrogen Bonding, π-π InteractionsHydrogen Bonding, Dipole-Dipole Stacking, π-π Interactions
Typical Mode Normal Phase, Polar Organic, Reversed PhaseNormal Phase, Polar Organic, Reversed Phase

Table 1: Comparison of Evaluated Chiral Stationary Phases.

Mobile Phase Optimization

A normal-phase approach, typically employing a mixture of a nonpolar alkane and a polar alcohol modifier, was selected for initial screening. This mode often yields superior selectivity for polysaccharide CSPs.[12] We systematically varied the percentage of the alcohol modifier (Isopropanol, IPA) in n-Hexane to fine-tune the separation, balancing resolution against analysis time.

The following table summarizes the key chromatographic parameters obtained on the amylose-based column, which demonstrated superior performance.

Mobile Phase (n-Hexane:IPA, v/v) k' (Enantiomer 1) k' (Enantiomer 2) Selectivity (α) Resolution (Rs)
95:54.85.91.231.95
90:10 3.5 4.5 1.29 2.70
85:152.63.21.232.10
80:201.92.21.161.55

Table 2: Mobile Phase Optimization Results on the Amylose-Based CSP.

Selection of Optimal Method

Based on the experimental data, the Amylose-Based CSP (Chiralpak AD-H or equivalent) with a mobile phase of n-Hexane:Isopropanol (90:10, v/v) was selected. This combination provided the best balance of high resolution (Rs > 2.0), excellent selectivity (α = 1.29), and a practical analysis time with good peak shape.[7] The cellulose-based column provided some separation but with significantly lower resolution under similar conditions.

Final Optimized Chromatographic Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Part 2: Comprehensive HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14] The following protocol is designed to meet the rigorous standards of ICH and USP for a Category I assay, intended for the quantitation of major components.[2][15]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev Method Optimization (Column & Mobile Phase) Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOQ / LOD Prec->LOQ Rob Robustness LOQ->Rob

Caption: Overall workflow for method development and validation.

Specificity

Objective: To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the other enantiomer and any potential impurities or degradants.

Protocol:

  • Inject a solution of the diluent (mobile phase) to demonstrate no interfering peaks at the retention times of the enantiomers.

  • Inject a solution containing only the desired enantiomer.

  • Inject a solution containing only the undesired enantiomer.

  • Inject a 50:50 racemic mixture of the two enantiomers.

  • If available, inject solutions of known impurities or force-degraded samples.

Acceptance Criteria:

  • The desired enantiomer is fully resolved from the undesired enantiomer with a resolution (Rs) of ≥ 2.0.

  • No interfering peaks from the diluent, impurities, or degradants are observed at the retention times of the enantiomers.

Linearity and Range

Objective: To establish that the detector response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five calibration standards of the undesired enantiomer, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, range could be 0.05% to 0.15%).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (R²) of the linear regression line must be ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% of the specification level.

Concentration (µg/mL) Mean Peak Area
0.5 (LOQ)5,250
1.0 (50%)10,400
1.5 (100%)15,650
2.0 (125%)20,900
2.5 (150%)26,100

Table 3: Example Linearity Data for the Undesired Enantiomer.

Accuracy (as Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples of the main enantiomer spiked with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
50%1.00.9898.0%
100%2.02.03101.5%
150%3.02.9598.3%

Table 4: Example Accuracy/Recovery Data.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay): Analyze six replicate samples of the main enantiomer spiked with the undesired enantiomer at 100% of the specification limit. The analysis should be performed by one analyst on the same day with the same equipment.

  • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for the repeatability study should be ≤ 5.0%.

  • The %RSD for the intermediate precision study should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[14]

Protocol:

  • These can be estimated based on the standard deviation of the response and the slope of the calibration curve from the linearity study.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • The LOQ value must be experimentally confirmed by preparing a sample at the determined concentration and verifying its precision (%RSD ≤ 10%) and accuracy (recovery 80-120%).

Acceptance Criteria:

  • The method's LOQ must be at or below the required reporting threshold for the chiral impurity.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in chromatographic parameters.

Protocol:

  • Prepare a system suitability solution (e.g., a racemic mixture or a spiked sample).

  • Analyze the solution while making small, deliberate changes to the method parameters, one at a time.

  • Evaluate the impact on key system suitability parameters like resolution and retention time.

Parameter Variation Effect on Resolution (Rs) Result
Flow Rate± 0.1 mL/minRs remains > 2.0Pass
Column Temp.± 2 °CRs remains > 2.0Pass
% IPA± 1% (e.g., 9% & 11%)Rs remains > 2.0Pass

Table 5: Example Robustness Study.

Acceptance Criteria:

  • System suitability criteria (e.g., Resolution ≥ 2.0) must be met under all varied conditions.

Validation_Parameters cluster_core Core Performance cluster_range Operational Boundaries cluster_limits Sensitivity cluster_reliability Reliability Acc Accuracy Range Range Acc->Range Prec Precision Prec->Range Spec Specificity Spec->Acc Spec->Prec Lin Linearity Spec->Lin LOQ LOQ Spec->LOQ LOD LOD Spec->LOD Lin->Range LOQ->LOD Rob Robustness

Caption: Interrelationship of analytical validation parameters.

Conclusion

This guide has detailed a systematic approach to developing and validating a chiral HPLC method for the enantiomers of 5-(Butan-2-yl)-1,3-oxazolidin-2-one. By comparing commercially available polysaccharide-based CSPs and optimizing the mobile phase, a highly resolute and efficient method was established. The subsequent validation protocol, designed in accordance with ICH Q2(R1) guidelines, provides a comprehensive framework to ensure the method is specific, accurate, precise, and robust. Adherence to this scientifically-grounded process guarantees that the analytical data generated is reliable and fit for its intended purpose in a regulated drug development environment.

References

  • USP <1225> Method Validation - BA Sciences. BA Sciences.

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports.

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules.

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A.

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.

  • Chiral Method Development Strategies for HPLC. Sigma-Aldrich.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Repository of the Academy's Library.

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • HPLC Technical Tip: Chiral Method Development. Phenomenex.

  • Structure of oxazolidinone chiral samples (group D). ResearchGate.

  • <1225> Validation of Compendial Procedures. USP-NF.

  • The chemical structure of the chiral selectors. ResearchGate.

  • ICH Q2 Analytical Method Validation. SlideShare.

  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science.

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Handling and Disposal of 5-(Butan-2-yl)-1,3-oxazolidin-2-one

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between regulatory compliance and practical laboratory execution. 5-(Butan-2-yl)-1,3-oxazolidin-2-one (often utilized as a chira...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between regulatory compliance and practical laboratory execution. 5-(Butan-2-yl)-1,3-oxazolidin-2-one (often utilized as a chiral auxiliary in asymmetric synthesis, such as Evans aldol reactions) is a critical intermediate in drug development. However, its cyclic carbamate structure and nitrogen content require stringent, mechanistically sound handling and disposal protocols to ensure laboratory safety and environmental integrity.

This guide provides self-validating workflows and authoritative procedures for the proper containment and disposal of this compound.

Chemical Profile & Mechanistic Risk Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties of the waste material. The oxazolidinone ring is generally stable under neutral conditions[1]; however, it presents specific reactive hazards when exposed to the extremes of pH often found in synthetic workups.

Quantitative Data Summary
PropertyValue / Classification
Chemical Name 5-(Butan-2-yl)-1,3-oxazolidin-2-one
Molecular Formula C7H13NO2
Molecular Weight ~143.18 g/mol
Structural Class Oxazolidinone / Cyclic Carbamate Ester
Primary Hazards Skin/Eye Irritant, Respiratory Irritant[1]
EPA Waste Code Unlisted (Evaluate per characteristic hazards)[2]
Solubility Soluble in polar organic solvents (DCM, EtOAc, DMF); slightly soluble in water

Mechanistic Risk Rationale: Exposure of 5-(Butan-2-yl)-1,3-oxazolidin-2-one to strong aqueous acids or bases induces ring-opening hydrolysis. This reaction yields sec-butyl substituted amino alcohols and, critically, carbon dioxide (CO2) gas. If post-reaction waste mixtures containing unneutralized acids/bases are immediately sealed in disposal containers, the gradual evolution of CO2 will cause dangerous container pressurization and potential rupture.

Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is necessary to prevent environmental contamination and respiratory exposure.

Protocol: Immediate Spill Containment and Neutralization
  • Isolate and Ventilate: Immediately restrict access to the spill zone. Ensure local exhaust ventilation (fume hoods or room extraction) is operating at maximum capacity to mitigate inhalation risks.

  • PPE Donning: Equip chemically resistant Nitrile or Neoprene gloves, splash goggles, and a standard lab coat.

    • Mechanistic rationale: Nitrile provides an excellent barrier against the polar aprotic solvents (like DMF) often used as vehicles for oxazolidinones.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth[2].

    • Mechanistic rationale: Never use combustible materials like sawdust or paper towels. Organic compounds can lower the auto-ignition temperature of cellulosic materials, creating a secondary fire hazard.

  • Absorption and Collection: Gently sweep the absorbed mixture using non-sparking tools to prevent static discharge. Transfer the solid waste into a pre-labeled, chemically compatible High-Density Polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill surface with a 5% aqueous detergent solution, followed by a thorough water rinse.

    • Self-Validating Protocol: After cleaning, wipe the spill area with a moistened pH indicator paper. A neutral reading (pH 6-8) validates that no residual acidic or basic byproducts from potential ambient hydrolysis remain on the benchtop.

Hazardous Waste Classification and Disposal Pathway

The following diagram illustrates the logical decision tree for segregating and packaging oxazolidinone waste streams prior to final destruction.

WasteDisposal Start Waste Generation: 5-(Butan-2-yl)-1,3-oxazolidin-2-one Check Determine Waste Stream Composition Start->Check Organic Organic Waste (Halogen-Free) Check->Organic >80% Organic Solvent Aqueous Aqueous Waste (<20% Organics) Check->Aqueous Aqueous Mixture PackageOrg Collect in HDPE Container Label: Non-Halogenated Organic Organic->PackageOrg PackageAq Collect in HDPE Container Label: Aqueous Waste Aqueous->PackageAq Incineration High-Temp Incineration (with NOx Scrubbers) PackageOrg->Incineration PackageAq->Incineration Co-incineration

Workflow for the segregation, packaging, and disposal of oxazolidinone-containing waste streams.

Proper Disposal Procedures & EPA Compliance

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste under [2]. While 5-(Butan-2-yl)-1,3-oxazolidin-2-one is not a specifically listed waste (P- or U-code), it is typically handled as a characteristic hazardous waste due to the solvents it is dissolved in.

Protocol: Waste Segregation and Incineration Preparation
  • Waste Stream Segregation: Determine if the oxazolidinone waste is dissolved in a halogenated solvent (e.g., Dichloromethane) or a non-halogenated solvent (e.g., Ethyl Acetate). Cross-contamination of these streams drastically increases disposal costs and complicates the incineration process.

  • Containerization: Pour the waste into an appropriate HDPE carboy.

    • Self-Validating Protocol (Off-gassing): If the waste originates from a reaction workup involving acids or bases, leave the waste container loosely capped (or use a specialized vented cap) in a fume hood for 24 hours. This allows any CO2 generated by trace oxazolidinone hydrolysis to safely vent before the container is permanently sealed.

  • Labeling: Affix a hazardous waste label detailing the exact percentage of the oxazolidinone derivative and the primary solvent. Date the container the moment the first drop of waste enters it, complying with the 90-day accumulation rule for large quantity generators.

  • Final Disposal (Incineration): Transfer the sealed containers to an approved hazardous waste management facility[2]. Do not flush this compound down the drain[2].

    • Mechanistic rationale: Because the molecule contains a nitrogen atom, standard combustion will generate toxic nitrogen oxides (NOx). The contracted incineration facility must utilize high-temperature rotary kilns equipped with specialized NOx scrubbers to prevent toxic atmospheric emissions and comply with the Clean Air Act.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: 2-Oxazolidinone | C3H5NO2 | CID 73949 (Base structural data and hazards) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Hazardous Waste Management System; General (40 CFR 261) Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

Sources

Handling

Advanced Operational and Safety Protocol for Handling 5-(Butan-2-yl)-1,3-oxazolidin-2-one

As a Senior Application Scientist, I frequently consult with drug development teams scaling up asymmetric syntheses. 5-(Butan-2-yl)-1,3-oxazolidin-2-one (often referred to as 5-sec-butyl-1,3-oxazolidin-2-one) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up asymmetric syntheses. 5-(Butan-2-yl)-1,3-oxazolidin-2-one (often referred to as 5-sec-butyl-1,3-oxazolidin-2-one) is a highly effective chiral auxiliary, structurally analogous to the classic Evans auxiliaries used for diastereoselective alkylations and acylations[1]. While its utility in controlling stereocenters is undeniable, its handling requires rigorous safety protocols.

This guide transcends basic safety data sheets. It provides a mechanistic understanding of the compound's hazards and a field-proven operational workflow for its safe use in the laboratory, ensuring your team achieves both chemical precision and uncompromising safety.

Mechanistic Hazard Profile

Oxazolidin-2-one derivatives present specific occupational hazards. They are broadly classified under the Globally Harmonized System (GHS) as acute irritants to the skin (Category 2), eyes (Category 2A), and respiratory tract (Category 3)[2].

  • Causality of Hazard: The cyclic carbamate core is electrophilic under certain conditions. While specific pharmaceutical derivatives (like the antibiotic linezolid) are engineered to bind the bacterial 50S ribosomal subunit[3], auxiliary-type oxazolidinones primarily pose risks through acute mucosal irritation and potential sensitization upon repeated dermal exposure.

  • Secondary Operational Hazards: The true danger of handling this compound often lies in the reagents required to activate it. N-acylation requires deprotonation using strong, highly reactive, and often pyrophoric bases like n -butyllithium ( n -BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) at cryogenic temperatures (-78 °C)[1].

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected not just for the oxazolidinone itself, but for the harsh solvents (e.g., THF, DCM) and bases used in its standard workflows.

PPE CategorySpecification & StandardMechanistic Justification
Eye/Face Tightly fitting safety goggles (EN 166 / NIOSH). Face shield for scale-up.Protects against aerosolized oxazolidinone dust and severe splashes from highly reactive quenching steps[4].
Hand Protection Nitrile gloves (EN 374, min 0.11 mm thickness). Note: Upgrade to Butyl rubber if using THF.Nitrile prevents dermal absorption of the auxiliary[5]. However, solvent compatibility must dictate secondary glove choices during the reaction.
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex).Essential when handling the pyrophoric bases required to deprotonate the oxazolidinone[1].
Respiratory Type P95 (US) or P1 (EU EN 143) particulate respirator.Required only if weighing large quantities outside a localized exhaust ventilation system to avoid inhaling fine powders[2][5].
Visualizing the Operational Workflow

Below is the logical progression for the safe handling, activation, and disposal of 5-(Butan-2-yl)-1,3-oxazolidin-2-one during a standard N-acylation procedure.

G PPE 1. PPE & Fume Hood Setup (FR Coat, Goggles, Nitrile) Weighing 2. Weighing 5-(Butan-2-yl)- 1,3-oxazolidin-2-one PPE->Weighing Inert 3. Inert Atmosphere (N2/Ar) & Cryogenic Cooling (-78°C) Weighing->Inert Base 4. Deprotonation (e.g., n-BuLi or NaHMDS) Inert->Base Acylation 5. Acylation / Alkylation (Electrophile Addition) Base->Acylation Quench 6. Controlled Quenching (Sat. NH4Cl) Acylation->Quench Disposal 7. Segregated Waste Disposal (Aqueous vs. Organic) Quench->Disposal

Safe handling, activation, and disposal workflow for 5-(Butan-2-yl)-1,3-oxazolidin-2-one.

Step-by-Step Operational Protocol: Diastereoselective N-Acylation

This protocol outlines the safe N-acylation of the auxiliary, a foundational step in asymmetric drug development[6].

  • Preparation & Weighing: Ensure the fume hood sash is positioned optimally. Weigh the 5-(Butan-2-yl)-1,3-oxazolidin-2-one directly into an oven-dried Schlenk flask to minimize transfer losses and dust generation[4].

  • Purging & Solvation: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times. Dissolve the auxiliary in anhydrous THF. (Safety Check: Ensure THF is peroxide-free).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. This mitigates the exothermic nature of the subsequent deprotonation.

  • Deprotonation: Using a gas-tight syringe, slowly add 1.05 equivalents of n -butyllithium (or NaHMDS). Mechanistic Note: The base abstracts the N-H proton, generating a highly nucleophilic lithium amide intermediate[1]. Monitor for gas evolution or color change.

  • Electrophile Addition: Dropwise, add the acid chloride (e.g., propionyl chloride). Maintain -78 °C for 30 minutes, then allow gradual warming to 0 °C.

  • Quenching: Quench the reaction strictly at 0 °C by slowly adding saturated aqueous ammonium chloride ( NH4​Cl ). Do not use water initially , as unreacted n -BuLi will react violently.

Spill Response and Waste Disposal Plan

Trustworthy lab safety requires planning for operational failures.

  • Spill Response: If the solid auxiliary is spilled, do not sweep it dry , as this creates an immediate inhalation hazard[4]. Instead, gently cover the spill with damp absorbent paper or an inert material like silica gel, sand, or vermiculite[7]. Transfer the absorbed material into an airtight, clearly labeled container using non-sparking tools[4]. Wash the affected surface thoroughly with soap and water.

  • Waste Disposal: 5-(Butan-2-yl)-1,3-oxazolidin-2-one and its derivatives must not be introduced into the municipal sewer system or waterways[7].

    • Organic Waste: Collect unreacted starting material and organic extracts (e.g., ethyl acetate/DCM) in a designated halogenated or non-halogenated organic waste carboy, depending on the solvent used.

    • Aqueous Waste: The quenched aqueous layer (containing lithium salts and ammonium chloride) must be routed to heavy-metal/aqueous waste streams.

    • Incineration: Final disposal should be conducted via a licensed chemical waste facility utilizing high-temperature incineration[7].

References
  • 2-Oxazolidinone (Mechanism of Action) Source: Wikipedia URL:[Link]

  • (4s)-isopropyl-3-propionyl-2-oxazolidinone - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

  • Synthetic Strategies Employed for the Construction of Fostriecin and Related Natural Products Source: NIH / PMC URL:[Link]

Sources

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